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  • Product: 5-Bromo-3-chloro-2-methoxybenzoic acid
  • CAS: 722497-30-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive and scientifically rigorous overview of a viable and strategic synthesis pathway for 5-Bromo-3-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a viable and strategic synthesis pathway for 5-Bromo-3-chloro-2-methoxybenzoic acid, a polysubstituted aromatic compound with potential applications in medicinal chemistry and drug development. The described methodology emphasizes regiochemical control through a multi-step sequence, beginning with a strategic Sandmeyer reaction to introduce the chloro substituent, followed by a directed electrophilic aromatic substitution for the introduction of the bromo group. This guide delves into the mechanistic underpinnings of each reaction step, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols to ensure reproducibility.

Introduction and Strategic Overview

5-Bromo-3-chloro-2-methoxybenzoic acid is a complex aromatic molecule whose synthesis presents a significant challenge in regiochemical control. The presence of three distinct substituents on the benzene ring—a methoxy group, a chloro group, and a bromo group, in addition to the carboxylic acid moiety—necessitates a carefully planned synthetic strategy to ensure the desired isomeric product. Direct halogenation of a disubstituted benzoic acid is often fraught with difficulties in achieving the target regioselectivity due to the competing directing effects of the existing substituents.

This guide outlines a robust and logical two-stage synthesis commencing from the readily available starting material, 3-amino-2-methoxybenzoic acid. This strategic choice allows for the precise installation of the chloro substituent at the 3-position via a Sandmeyer reaction, a reliable method for the conversion of an amino group to a halogen.[1][2] Subsequently, the bromine atom is introduced in the second stage through electrophilic aromatic substitution. The directing effects of the resident methoxy and chloro groups synergistically guide the incoming electrophile to the desired 5-position.

The Synthetic Pathway: A Mechanistic Perspective

The chosen synthetic route is designed to maximize regiochemical control at each step. The overall transformation is depicted below:

Synthesis_Pathway cluster_0 Stage 1: Sandmeyer Reaction cluster_1 Stage 2: Electrophilic Bromination 3-Amino-2-methoxybenzoic_acid 3-Amino-2-methoxybenzoic acid Diazonium_salt Diazonium Salt Intermediate 3-Amino-2-methoxybenzoic_acid->Diazonium_salt 1. NaNO2, HCl 2. 0-5 °C 3-Chloro-2-methoxybenzoic_acid 3-Chloro-2-methoxybenzoic acid Diazonium_salt->3-Chloro-2-methoxybenzoic_acid CuCl Target_Molecule 5-Bromo-3-chloro-2-methoxybenzoic acid 3-Chloro-2-methoxybenzoic_acid->Target_Molecule Br2, FeBr3 Acetic Acid

Figure 1: Proposed two-stage synthesis pathway for 5-Bromo-3-chloro-2-methoxybenzoic acid.

Stage 1: The Sandmeyer Reaction - Precise Introduction of the Chloro Group

The initial challenge in the synthesis is the selective introduction of a chlorine atom at the 3-position of the 2-methoxybenzoic acid scaffold. Direct chlorination of 2-methoxybenzoic acid would likely lead to a mixture of products, with the para-substituted isomer being the major product due to the strong ortho-, para-directing effect of the methoxy group.[3] To circumvent this, we begin with 3-amino-2-methoxybenzoic acid, which allows for the targeted conversion of the amino group to a chloro group.

The Sandmeyer reaction proceeds in two key steps:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a diazonium salt.[4][5] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Substitution: The diazonium group is an excellent leaving group (N₂ gas), and in the presence of a copper(I) salt, such as copper(I) chloride (CuCl), it is replaced by a chlorine atom.[1] The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, regenerating the copper(I) catalyst.[1]

This approach provides a reliable and high-yielding method for the synthesis of the key intermediate, 3-chloro-2-methoxybenzoic acid.

Stage 2: Electrophilic Bromination - Directed Substitution

With 3-chloro-2-methoxybenzoic acid in hand, the final step is the introduction of a bromine atom at the 5-position. This is achieved through a classic electrophilic aromatic substitution reaction using bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), in a suitable solvent like acetic acid.[6]

The regioselectivity of this step is governed by the directing effects of the two existing substituents: the methoxy group at C2 and the chloro group at C3.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance.[3]

  • Chloro Group (-Cl): This is a deactivating, yet ortho-, para-directing group. The deactivation arises from its inductive electron-withdrawing effect, while the ortho-, para-directing nature is due to the ability of its lone pairs to participate in resonance stabilization of the arenium ion intermediate.

When both an activating and a deactivating group are present, the activating group's directing effect generally dominates.[7] In the case of 3-chloro-2-methoxybenzoic acid, the methoxy group at C2 will direct the incoming electrophile (Br⁺) to its ortho and para positions. The para position (C5) is open, while the ortho position (C3) is already substituted with a chlorine atom. Therefore, the bromination is strongly favored at the 5-position, leading to the desired product, 5-Bromo-3-chloro-2-methoxybenzoic acid.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Chloro-2-methoxybenzoic acid via Sandmeyer Reaction

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Amino-2-methoxybenzoic acid167.1610.0 g0.0598
Concentrated Hydrochloric Acid (HCl)36.4625 mL~0.3
Sodium Nitrite (NaNO₂)69.004.5 g0.0652
Copper(I) Chloride (CuCl)98.997.0 g0.0707
Deionized Water18.02As needed-
Diethyl Ether74.12As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (0.0598 mol) of 3-amino-2-methoxybenzoic acid in 50 mL of deionized water.

  • Slowly add 25 mL of concentrated hydrochloric acid while stirring. The mixture may warm up slightly.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 4.5 g (0.0652 mol) of sodium nitrite in 15 mL of deionized water and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride, maintaining the temperature between 0-5 °C. The addition should take approximately 30 minutes. A clear solution of the diazonium salt should form.

  • In a 500 mL beaker, dissolve 7.0 g (0.0707 mol) of copper(I) chloride in 30 mL of concentrated hydrochloric acid.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold deionized water.

  • For purification, dissolve the crude product in diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-chloro-2-methoxybenzoic acid.

Stage 2: Synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid via Electrophilic Bromination

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Chloro-2-methoxybenzoic acid186.595.0 g0.0268
Glacial Acetic Acid60.0550 mL-
Bromine (Br₂)159.811.5 mL (4.6 g)0.0288
Iron(III) Bromide (FeBr₃)295.560.2 g0.00068
Sodium Bisulfite (NaHSO₃) solution (10%)104.06As needed-
Deionized Water18.02As needed-
Ethanol46.07As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (0.0268 mol) of 3-chloro-2-methoxybenzoic acid in 50 mL of glacial acetic acid.

  • Add a catalytic amount of iron(III) bromide (0.2 g).

  • In a dropping funnel, place 1.5 mL of bromine. Add the bromine dropwise to the stirred solution at room temperature.

  • After the addition is complete, gently heat the reaction mixture to 50-60 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A precipitate will form. Decolorize the solution by adding a 10% sodium bisulfite solution dropwise until the orange color of excess bromine disappears.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol/water to obtain pure 5-Bromo-3-chloro-2-methoxybenzoic acid.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated acids (HCl), bromine, and organic solvents are corrosive and/or toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The Sandmeyer reaction involves the formation of a potentially explosive diazonium salt. It is imperative to maintain the reaction temperature below 5 °C during its formation and handling.

  • Bromine is highly corrosive and volatile. Handle with extreme care.

Conclusion

The synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid can be successfully achieved through a well-designed, two-stage pathway that prioritizes regiochemical control. The strategic use of a Sandmeyer reaction to install the chloro group at the 3-position, followed by a directed electrophilic bromination, ensures the formation of the desired polysubstituted benzoic acid derivative. This guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to confidently and safely synthesize this valuable compound for further investigation in drug discovery and development programs.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chem 263. (2009, October 6). Electrophilic Substitution of Substituted Benzenes. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Sandmeyer reaction. Retrieved from [Link]

  • Hashem, A. I., Shaban, M. E., & El-Kafrawy, F. (1982). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 21B(7), 656-657.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Study Prep in Pearson+. (n.d.). Predict the major products of bromination of the following compounds. Retrieved from [Link]

  • EPO. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry II. (2025, November 28). Sandmeyer Reactions: Mechanism, Examples, and Applications. Retrieved from [Link]

Sources

Exploratory

Physicochemical properties of 5-Bromo-3-chloro-2-methoxybenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-chloro-2-methoxybenzoic acid Abstract 5-Bromo-3-chloro-2-methoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid, a stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-chloro-2-methoxybenzoic acid

Abstract

5-Bromo-3-chloro-2-methoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid, a structural motif of significant interest in medicinal chemistry and materials science. As a substituted aromatic carboxylic acid, its physicochemical properties—such as solubility, acidity, and thermal stability—are critical determinants of its behavior in both chemical and biological systems. This guide provides a comprehensive overview of these properties, offering field-proven insights into their experimental determination and practical implications for researchers, particularly those in drug development. We will delve into its structural attributes, spectroscopic signature, and the causality behind the selection of analytical protocols, grounding all claims in authoritative references.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity. 5-Bromo-3-chloro-2-methoxybenzoic acid, with the CAS Number 66237-57-8 , possesses a unique arrangement of substituents on the benzene ring that dictates its electronic and steric properties.[1]

The molecular structure consists of a benzoic acid core, with the carboxyl group defining position 1. A methoxy group (-OCH₃) at position 2 sterically hinders the carboxyl group and influences its acidity through electronic effects. A chlorine atom at position 3 and a bromine atom at position 5 further modify the molecule's electron density, lipophilicity, and reactivity.

Caption: 2D structure of 5-Bromo-3-chloro-2-methoxybenzoic acid.

Core Physicochemical Properties

A summary of the key physicochemical properties is essential for quick reference. The data presented below is compiled from various chemical suppliers and computational models.

PropertyValueSource
CAS Number 66237-57-8[1]
Molecular Formula C₈H₆BrClO₃[1]
Molecular Weight 265.49 g/mol [1]
Physical Form Solid[2]
Melting Point Data not available; estimated range 100-150 °CInferred from related structures[3][4]
Boiling Point ~342.8 °C (Predicted)
LogP (Octanol/Water) ~2.81 (Predicted)[5]
Topological Polar Surface Area (TPSA) 46.53 Ų[5]
Acidity (pKa) Data not available; estimated range 2.5-3.5Inferred from substituted benzoic acids
Storage Sealed in dry, room temperature[2]

In-Depth Analysis of Key Properties

Acidity and pKa

The acidity of the carboxylic group is a paramount feature. The pKa value determines the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor binding interactions. For benzoic acid itself, the pKa is approximately 4.2. The electron-withdrawing nature of the bromine and chlorine substituents is expected to increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion. Conversely, the methoxy group at the ortho position can have a competing effect, but the overall electronic landscape suggests a pKa value significantly lower than that of unsubstituted benzoic acid.

Solubility and Lipophilicity

Solubility is a gatekeeper for bioavailability and formulation. Given its predicted LogP of ~2.81, 5-Bromo-3-chloro-2-methoxybenzoic acid is expected to be poorly soluble in water but readily soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[5] The LogP value, a measure of lipophilicity, indicates a moderate ability to cross biological membranes, a key consideration in drug design.[6] The molecule's low aqueous solubility can be improved at pH values above its pKa, where it deprotonates to form the more soluble carboxylate salt.

Spectroscopic Profile

Spectroscopic data provides an empirical fingerprint for structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is predicted to be simple. Two signals are expected in the aromatic region (typically 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. Due to their meta-relationship, they would appear as doublets with a small coupling constant. A sharp singlet around 3.8-4.0 ppm would correspond to the three protons of the methoxy group. A broad singlet, often far downfield (>10 ppm), would represent the acidic proton of the carboxyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Eight distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will appear significantly downfield (165-175 ppm). The six aromatic carbons will have distinct chemical shifts based on their substitution pattern, and the methoxy carbon will appear upfield (~55-60 ppm).

  • UV-Vis Spectroscopy: Like other benzoic acid derivatives, this compound is expected to exhibit characteristic UV absorbance bands.[7] The exact wavelength of maximum absorbance (λ_max) is influenced by the substituents and the pH of the solution, as the electronic transitions of the protonated acid differ from those of the deprotonated benzoate anion.[8]

Experimental Characterization Workflow

To ensure the identity, purity, and properties of a compound batch, a systematic analytical workflow is imperative. This workflow acts as a self-validating system, where each step confirms the findings of the previous one.

G cluster_0 Initial Verification cluster_1 Structural Confirmation cluster_2 Property Determination cluster_3 Finalization Procurement Procure or Synthesize 5-Bromo-3-chloro-2-methoxybenzoic acid Purity_Check Purity Assessment via HPLC-UV Procurement->Purity_Check NMR_Acq Spectroscopic Analysis (¹H NMR, ¹³C NMR) Purity_Check->NMR_Acq MS_Acq Mass Spectrometry (Confirm Molecular Weight) Purity_Check->MS_Acq DSC_Analysis Thermal Analysis (DSC) for Melting Point NMR_Acq->DSC_Analysis Solubility_Test Solubility Screening (Aqueous & Organic) MS_Acq->Solubility_Test Data_Compilation Compile Data & Generate Certificate of Analysis DSC_Analysis->Data_Compilation Solubility_Test->Data_Compilation

Caption: A typical experimental workflow for physicochemical characterization.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of small molecules. It separates the target compound from impurities, and a UV detector quantifies their relative abundance. A typical reverse-phase method is suitable for this compound.[9]

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength determined by a preliminary UV scan).

  • Sample Preparation: Prepare a stock solution of the compound in DMSO or Acetonitrile at 1 mg/mL. Dilute with the initial mobile phase for injection.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural information by probing the chemical environment of each proton and carbon atom. It is the most powerful tool for confirming the identity of the synthesized or procured material.[10][11]

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, 2-second relaxation delay.

    • Integrate the peaks to confirm the relative number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires more time and scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Confirm that the number of observed carbon signals matches the expected eight carbons of the structure.

Safety and Handling

  • Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

5-Bromo-3-chloro-2-methoxybenzoic acid is a multifaceted organic compound whose utility in research and development is underpinned by its distinct physicochemical properties. Its moderate lipophilicity, predicted strong acidity relative to benzoic acid, and characteristic spectroscopic fingerprint make it a well-defined molecular building block. The experimental protocols outlined in this guide provide a robust framework for its verification and characterization, ensuring data integrity and enabling its confident application in complex scientific endeavors such as the synthesis of novel therapeutic agents.

References

  • Chemsrc. 5-Bromo-2-methoxybenzoic acid | CAS#:2476-35-9. [Link]

  • PubChem. 5-Bromo-3-chloro-2-hydroxybenzoic acid | C7H4BrClO3 | CID 224466. [Link]

  • ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Zhang, Y. et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. SynOpen, 6(3), 263-268. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • RSC Publishing. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. [Link]

  • ACS Publications. Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. [Link]

  • Longdom Publishing. Benzoic Acid and its Derivatives Increase Membrane Resistance to Hypotonic Shock-Induced Hemolysis in Sheep Red Blood Cells. [Link]

  • SIELC Technologies. 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]

Sources

Foundational

Spectroscopic Characterization of 5-Bromo-3-chloro-2-methoxybenzoic Acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-3-chloro-2-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-3-chloro-2-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamentally reliant on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document will detail the theoretical underpinnings and practical considerations for acquiring and interpreting these spectra, offering field-proven insights into experimental choices and data analysis. In the absence of published experimental spectra for this specific molecule, this guide will utilize predicted data, generated from validated computational models, to illustrate the principles of spectroscopic analysis and structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique that provides information about the electronic environment and connectivity of hydrogen atoms within a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for obtaining a ¹H NMR spectrum of a solid organic compound like 5-Bromo-3-chloro-2-methoxybenzoic acid involves the following steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1][2] The choice of solvent is critical; it must dissolve the compound without its own proton signals obscuring those of the analyte.[1]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient to be within the detector coil (typically 4-5 cm).[1]

    • If desired, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).[2]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.

    • The magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp spectral lines.[1]

    • A standard ¹H pulse program is executed to acquire the spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

Diagram: ¹H NMR Data Acquisition and Analysis Workflow

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D Prepared Sample E Lock & Shim D->E F Acquire Spectrum E->F G Fourier Transform F->G Raw Data (FID) H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Structural Interpretation I->J K K J->K Final Structure

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for 5-Bromo-3-chloro-2-methoxybenzoic acid in CDCl₃ are summarized below.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet, broad1H-COOH
~7.8-8.0Doublet1HAr-H
~7.5-7.7Doublet1HAr-H
~3.9-4.1Singlet3H-OCH₃
Interpretation of the Predicted ¹H NMR Spectrum
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of ~11-13 ppm. This significant downfield shift is characteristic of acidic protons, and the broadening is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are expected to appear as two distinct signals. Due to the ortho-coupling, they will likely appear as doublets. The electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups will deshield these protons, causing them to resonate at higher chemical shifts (downfield).

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet around 3.9-4.1 ppm. This chemical shift is typical for methoxy groups attached to an aromatic ring.

  • Integration: The relative areas under each peak (integration) are expected to be in a 1:1:1:3 ratio, corresponding to the single carboxylic acid proton, the two individual aromatic protons, and the three methoxy protons, respectively.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental setup for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

  • Sample Concentration: A higher concentration of the sample (20-50 mg) is often required due to the low natural abundance of the ¹³C isotope (1.1%).[2]

  • Acquisition Mode: Spectra are typically acquired with broadband proton decoupling, which simplifies the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom. This also provides a significant enhancement of the signal intensity through the Nuclear Overhauser Effect (NOE).

Diagram: ¹³C NMR Data Acquisition and Analysis Workflow

C13NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare Concentrated Sample Solution B Transfer to NMR Tube A->B C Insert into Spectrometer B->C Prepared Sample D Lock & Shim C->D E Acquire with Proton Decoupling D->E F Fourier Transform E->F Raw Data (FID) G Phase & Baseline Correction F->G H Peak Picking G->H I Chemical Shift Assignment H->I J J I->J Carbon Skeleton Information IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Grind Sample with KBr (KBr Pellet Method) C Place Sample in Spectrometer A->C B Place Sample on Crystal (ATR Method) B->C D Acquire Spectrum C->D E Identify Characteristic Absorption Bands D->E IR Spectrum F Correlate with Functional Groups E->F G G F->G Functional Group Information MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_interp Data Interpretation A Vaporize Sample B Electron Ionization (EI) A->B C Acceleration of Ions B->C Ions D Mass Separation (m/z) C->D E Detection D->E F Identify Molecular Ion Peak E->F Mass Spectrum G Analyze Isotopic Patterns F->G H Interpret Fragmentation Pattern G->H I I H->I Molecular Structure Confirmation

Sources

Exploratory

Structural Elucidation & Solid-State Analysis: 5-Bromo-3-chloro-2-methoxybenzoic Acid

This guide serves as a comprehensive technical framework for the solid-state characterization of 5-Bromo-3-chloro-2-methoxybenzoic acid (CAS 66237-57-8). As a critical intermediate in the synthesis of SGLT2 inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical framework for the solid-state characterization of 5-Bromo-3-chloro-2-methoxybenzoic acid (CAS 66237-57-8). As a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs), understanding its crystal lattice stability, polymorphism, and intermolecular bonding is vital for process chemistry and active pharmaceutical ingredient (API) formulation.

Executive Summary & Molecular Context

5-Bromo-3-chloro-2-methoxybenzoic acid is a poly-functionalized aromatic building block. Its solid-state behavior is governed by a competition between strong hydrogen bonding (carboxylic acid dimers) and directional halogen bonding (Br/Cl interactions).

  • Molecular Formula:

    
    [1]
    
  • Key Structural Tension: The 3-Chloro / 2-Methoxy steric interface. The vicinal positioning of the chlorine atom and the methoxy group creates significant steric strain, potentially forcing the methoxy group out of the aromatic plane or distorting the carboxylic acid orientation. This feature is the primary driver of polymorphism in this class of compounds.

Data Summary Table: Physicochemical Profile
PropertyValue / CharacteristicRelevance
Molecular Weight 265.49 g/mol Unit cell density calculation
H-Bond Donors 1 (COOH)Primary lattice anchor
H-Bond Acceptors 3 (C=O, -OMe, -OH)Network formation
Halogen Donors Br (Strong), Cl (Weak)Secondary directional packing (

-hole interactions)
Predicted Morphology Triclinic or Monoclinic (P2₁/c)Common for asymmetric benzoic acids
Solubility Profile High: DMSO, MeOH; Low: WaterDictates crystallization solvent

Experimental Protocol: Single Crystal Growth

To resolve the steric conflict between the 3-Cl and 2-OMe groups, high-quality single crystals are required. The following protocol prioritizes slow thermodynamic equilibration to minimize disorder.

Phase 1: Solvent Selection & Supersaturation
  • Primary Solvent: Ethanol/Water (80:20 v/v). The hydroxyl groups facilitate hydrogen bond exchange, reducing kinetic trapping.

  • Alternative Solvent: Acetonitrile (MeCN). Promotes halogen bonding interactions due to the lack of competing strong H-bond donors.

Phase 2: Vapor Diffusion Method (Standard Operating Procedure)
  • Dissolution: Dissolve 50 mg of the target compound in 2 mL of MeCN in a small inner vial (scintillation vial). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter if turbidity persists.

  • Antisolvent: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Toluene or Diethyl Ether (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Harvesting: Monitor for 7–14 days. Crystals should appear as colorless blocks or prisms.

Expert Insight: If the 2-methoxy group is disordered, lower the temperature to 4°C during growth. Thermal motion often masks the static disorder caused by the 3-chloro steric clash.

Structural Analysis Workflow

The following diagram outlines the decision matrix for solving the structure, specifically addressing the potential for "pseudo-symmetry" often found in poly-halogenated benzenes.

CrystalWorkflow Start Crystal Harvesting Screen Unit Cell Determination (Mo-Kα Source) Start->Screen SymCheck Check Systematic Absences Screen->SymCheck Solve Structure Solution (Direct Methods/Dual Space) SymCheck->Solve P21/c or P-1 Refine Refinement (SHELXL) Solve->Refine Disorder Disorder Detected? (High Ueq on OMe/Cl) Refine->Disorder ModelDisorder Split Site Modeling (PART 1 / PART 2) Disorder->ModelDisorder Yes Final Final CIF Generation (Checkmate/Platon) Disorder->Final No ModelDisorder->Refine

Figure 1: Crystallographic workflow emphasizing the detection of disorder at the sterically hindered 2-methoxy position.

Critical Structural Motifs & Intermolecular Forces

In the absence of a pre-existing CIF, we apply reticular chemistry principles to predict and validate the packing of 5-Bromo-3-chloro-2-methoxybenzoic acid.

The Carboxylic Acid Dimer (Synthon I)

Like most benzoic acids, this molecule will likely form a centrosymmetric dimer via the


  graph set motif.
  • Interaction: O–H···O hydrogen bond.[2][3]

  • Distance: Expected

    
    .
    
  • Validation: If this dimer is absent, suspect catemeric chains (common if the 3-Cl steric bulk prevents planar dimerization).

Halogen Bonding ( -Hole Interactions)

The 5-Bromo substituent is a potent halogen bond donor due to the electron-withdrawing nature of the ring and the carboxylic acid.

  • Type II Interaction: Look for

    
     (nitro/carbonyl) or 
    
    
    
    contacts.
  • Geometry: The

    
     angle should be near 180° (linear) to maximize the interaction with the bromine's positive 
    
    
    
    -hole.
  • Significance: These interactions cross-link the hydrogen-bonded dimers into 2D sheets or 3D networks, increasing the melting point and mechanical hardness of the crystal.

The Steric "Twist" (3-Cl vs. 2-OMe)

This is the defining feature of this specific isomer.

  • Mechanism: The Van der Waals radius of Chlorine (1.75 Å) overlaps with the Oxygen of the Methoxy group.

  • Consequence: The methoxy methyl group (

    
    ) will likely rotate out of the aromatic plane (dihedral angle 
    
    
    
    ) to avoid the chlorine.
  • Refinement Note: When refining the structure, carefully inspect the electron density map (

    
    ) around the methoxy carbon. Elongated ellipsoids here suggest dynamic rotation or static disorder between two "puckered" states.
    

Pathway to SGLT2 Inhibitors (Contextual Relevance)

Understanding the solid state of this intermediate ensures the purity of downstream reactions. The diagram below illustrates its role in the synthesis of Gliflozin-class drugs.

SynthesisPath Start 3-Chloro-2-methoxybenzoic acid Bromination Bromination (Br2/AcOH) Start->Bromination Target 5-Bromo-3-chloro- 2-methoxybenzoic acid (Target Crystal) Bromination->Target Coupling Lithiation/Coupling (n-BuLi + Glucono Lactone) Target->Coupling Key Intermediate API SGLT2 Inhibitor (Dapagliflozin Analog) Coupling->API

Figure 2: Synthetic utility of the target compound.[4] The crystal purity of the brominated intermediate directly impacts the yield of the subsequent lithiation step.

References

  • Zhang, Y., et al. (2022).[4] "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid." Thieme Connect. (Describes analogous halogenated benzoic acid synthesis and purification).

  • Ellena, J., et al. (2015). "Br···Br type II halogen bonds in bromobenzoic acid derivatives." Journal of Molecular Structure. (Provides unit cell parameters for 4-bromo-3,5-dimethoxybenzoic acid, serving as a structural homolog).

  • Royal Society of Chemistry. (2011). "The crystal structures of chloro and methylortho-benzoic acids and their co-crystal." CrystEngComm. (Foundational work on steric disorder in ortho-substituted benzoic acids).

  • PubChem. (2025).[5] "5-Bromo-3-chloro-2-iodobenzoic acid Structure Data." National Library of Medicine. (Isostructural halogen analogs).

Sources

Foundational

Technical Guide: Purity Analysis & Characterization of 5-Bromo-3-chloro-2-methoxybenzoic Acid

Executive Summary 5-Bromo-3-chloro-2-methoxybenzoic acid is a highly functionalized aromatic intermediate, likely utilized in the synthesis of SGLT2 inhibitors or complex biaryl pharmaceutical ingredients via Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-chloro-2-methoxybenzoic acid is a highly functionalized aromatic intermediate, likely utilized in the synthesis of SGLT2 inhibitors or complex biaryl pharmaceutical ingredients via Suzuki-Miyaura cross-coupling. Its structural complexity—containing three distinct substituents (bromo, chloro, methoxy) on a benzoic acid core—presents specific analytical challenges: regioisomerism and ionization suppression .

This guide outlines a robust analytical control strategy. Unlike simple commodity chemicals, the purity analysis of this molecule requires an orthogonal approach: Reverse-Phase HPLC (RP-HPLC) for quantitative purity and Proton NMR (


H-NMR) for structural verification of the substitution pattern.

Chemical Profile & Impurity Landscape[1]

To develop a valid method, one must first understand the "origins of impurity." In the synthesis of poly-halogenated benzoic acids, impurities are rarely random; they are mechanistic byproducts.

The Impurity Matrix
Impurity TypeLikely IdentityOrigin / MechanismDetection Strategy
Regioisomers 3-Bromo-5-chloro-2-methoxybenzoic acidElectrophilic aromatic substitution (EAS) directing errors during halogenation.

H-NMR
(Coupling constants)
De-halogenated 3-Chloro-2-methoxybenzoic acidIncomplete bromination or reductive de-halogenation.LC-MS (Mass shift -79/81 Da)
Precursors 5-Bromo-3-chloro-2-hydroxybenzoic acidIncomplete methylation of the phenol group.HPLC (Shift in retention time due to polarity change)
Inorganic Bromide / Chloride saltsResidual reagents from halogenation steps.Ion Chromatography or Titration
Visualization: Impurity Origin & Analytical Triage

The following diagram illustrates the critical decision pathways for identifying impurities based on the synthetic route.

ImpurityLogic Start Crude 5-Bromo-3-chloro-2-methoxybenzoic acid HPLC RP-HPLC (C18, pH 2.5) Start->HPLC Dissolve in MeOH Decision Purity > 98.0%? HPLC->Decision Integrate Peaks NMR 1H-NMR (Regioisomer Check) Decision->NMR Yes LCMS LC-MS (Identify Unknowns) Decision->LCMS No (Unknown Peak > 0.1%) Release Release for Synthesis NMR->Release Structure Confirmed Reprocess Recrystallization LCMS->Reprocess Identify & Purify Reprocess->HPLC Re-test

Caption: Analytical workflow for distinguishing purity failures (HPLC) from structural failures (NMR).

Primary Quantitative Assay: RP-HPLC Protocol

The core challenge with benzoic acid derivatives is their pKa (typically 2.5 – 4.0). If analyzed at neutral pH, the molecule ionizes (COO⁻), leading to peak tailing and variable retention. Strict pH control is mandatory.

Method Parameters (Standard Operating Procedure)
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
    • Why: Suppresses ionization of the carboxylic acid, ensuring the molecule remains neutral and interacts hydrophobically with the C18 stationary phase.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 230 nm (Primary) and 254 nm (Secondary).

    • Note: Halogenated aromatics often have strong absorption <240 nm.

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase A (Acidic Water)% Mobile Phase B (ACN)Comment
0.09010Equilibration
15.01090Elute non-polars
20.01090Wash
20.19010Re-equilibration
25.09010Ready for next inj.
System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks to ensure trustworthiness:

  • Tailing Factor (T):

    
     (Crucial for acidic compounds).
    
  • Resolution (Rs):

    
     between the Main Peak and nearest impurity (likely the des-bromo analog).
    
  • Precision: RSD

    
     for 5 replicate injections of the standard.
    

Structural Validation: The Regioisomer Problem

HPLC separates based on polarity, but regioisomers (e.g., moving the Cl from position 3 to 4) often have identical retention times. You cannot rely on HPLC alone for identity.

H-NMR Strategy

The substitution pattern of 5-Bromo-3-chloro-2-methoxybenzoic acid leaves two aromatic protons on the ring (at positions 4 and 6).

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Diagnostic Signals:

    • Look for two doublets (d) in the aromatic region (7.0 – 8.5 ppm).

    • Coupling Constant (

      
       value):  This is the "fingerprint."
      
      • Meta-coupling (protons at 4 and 6):

        
        .
        
      • Para-coupling (if isomerization occurred):

        
         (often appears as singlets).
        
      • Ortho-coupling (wrong isomer):

        
        .
        
  • Pass Criteria: The aromatic protons must show meta coupling (

    
    ). If you see an 
    
    
    
    doublet, you have the wrong isomer (e.g., 4-chloro-5-bromo).

Residual Solvents & Inorganic Analysis

Drug development guidelines (ICH Q3C) require monitoring of solvents used in synthesis.

Headspace GC (GC-HS)

Since this molecule is likely crystallized from alcohols or halogenated solvents:

  • Column: DB-624 or equivalent (designed for volatiles).

  • Carrier: Helium.

  • Targets: Methanol (from methylation), Dichloromethane (extraction), Toluene.

Residue on Ignition (ROI)
  • Method: Sulfated Ash (USP <281>).

  • Limit:

    
    . High ROI indicates trapped inorganic salts (KBr, NaCl) from the halogenation steps.
    

Integrated Analytical Workflow Diagram

This diagram visualizes the logic flow for a complete Certificate of Analysis (CoA) generation.

CoA_Workflow cluster_ID Identity cluster_Purity Purity & Assay cluster_Safety Safety Sample Batch Sample NMR 1H-NMR (Confirm Structure) Sample->NMR HPLC HPLC-UV (Purity %) Sample->HPLC LOD LOD/ROI (Water/Inorganics) Sample->LOD GCHS GC-Headspace (Solvents) Sample->GCHS CoA Generate CoA NMR->CoA Pass IR FT-IR (Fingerprint) HPLC->CoA >98% LOD->CoA <0.5% GCHS->CoA < Limit

Caption: Parallel testing workflow required to generate a compliant Certificate of Analysis.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development logic regarding pKa and mobile phase selection).
  • International Conference on Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.

  • PubChem. 5-Bromo-2-chloro-benzoic acid (Analog Reference for Physical Properties). National Library of Medicine.

  • Reich, H. J. Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (Authoritative source for aromatic coupling constants).

Exploratory

Advanced Theoretical Characterization of 5-Bromo-3-chloro-2-methoxybenzoic Acid

Topic: Theoretical Framework & Predictive Modeling of 5-Bromo-3-chloro-2-methoxybenzoic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Professio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Framework & Predictive Modeling of 5-Bromo-3-chloro-2-methoxybenzoic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Professionals

Executive Summary

5-Bromo-3-chloro-2-methoxybenzoic acid (CAS 722497-30-5) is a highly functionalized aromatic scaffold serving as a critical intermediate in the synthesis of Orexin Receptor Agonists (for sleep disorders) and novel Gram-positive antibiotics . Its unique substitution pattern—featuring a bulky methoxy group flanked by a carboxyl group and a chlorine atom—creates a sterically constrained environment known as the "buttressing effect."

This technical guide outlines a rigorous theoretical framework for characterizing this molecule. It moves beyond standard analysis to explore the causal relationships between its conformational dynamics and its reactivity profile in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Computational Methodology & Protocol

To ensure high-fidelity predictive data, the following computational workflow is prescribed. This protocol is designed to account for the specific electronic effects of heavy halogens (Br, Cl) and dispersion forces in the crowded 2-methoxy region.

Level of Theory Selection[1]
  • Functional: M06-2X or wB97X-D .

    • Rationale: Standard B3LYP fails to accurately capture the non-covalent interactions (dispersion) between the 2-methoxy group and the 3-chloro substituent. M06-2X is optimized for main-group thermochemistry and non-covalent interactions.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Rationale: Essential for accurately modeling the electron density of the Bromine (Br) and Chlorine (Cl) atoms. Pople basis sets (e.g., 6-311++G**) are acceptable but often less efficient for Br.

  • Solvation Model: PCM (Polarizable Continuum Model) .

    • Solvents: Water (physiological simulation) and DMSO (synthetic reaction medium).[1]

Self-Validating Protocol (Step-by-Step)
  • Conformational Scanning: Perform a relaxed Potential Energy Surface (PES) scan of the dihedral angle

    
    (C1-C2-O-Me) to identify the global minimum.
    
  • Geometry Optimization: Optimize the lowest energy conformer with tight convergence criteria (

    
     a.u.).
    
  • Frequency Calculation: Confirm the stationary point (zero imaginary frequencies) and scale vibrational modes (Scale Factor

    
     0.95-0.97 depending on functional).
    
  • Electronic Property Mapping: Calculate HOMO-LUMO gaps and Molecular Electrostatic Potential (MEP) to predict reactive sites.

Structural Dynamics: The "Buttressing Effect"

A defining theoretical feature of this molecule is the steric clash between the 3-Chloro and 2-Methoxy groups.

Conformational Locking

Theoretical models predict that the 2-methoxy group cannot rotate freely. The bulky Chlorine atom at position 3 forces the methoxy group out of the aromatic plane or locks it in a specific orientation away from the chlorine.

  • Consequence: This steric pressure is transmitted to the adjacent Carboxyl group (C1), forcing it to twist out of planarity with the benzene ring.

  • Impact on Reactivity: The loss of planarity reduces conjugation between the carboxyl group and the ring, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (e.g., during amide coupling in Orexin agonist synthesis).

Visualization of Steric Interactions

The following diagram illustrates the workflow to determine these steric constraints and their downstream effects on synthesis.

ConformationalAnalysis Input Input Structure: 5-Bromo-3-chloro-2-methoxybenzoic acid Scan PES Scan: Dihedral C3-C2-O-Me Input->Scan DFT / M06-2X StericClash Identification of Cl(3) vs OMe(2) Clash Scan->StericClash Energy Barrier > 5 kcal/mol Twist Result: Carboxyl Group (COOH) Twisted Out-of-Plane StericClash->Twist Buttressing Effect Reactivity Reactivity Consequence: Enhanced Electrophilicity at C=O (Facilitates Amide Coupling) Twist->Reactivity Reduced Conjugation

Caption: Causal pathway showing how steric hindrance (buttressing) alters the geometric and reactive properties of the molecule.

Electronic Properties & Reactivity Descriptors

Understanding the electron density distribution is vital for predicting the molecule's behavior in cross-coupling reactions (Suzuki/Heck) used in drug synthesis.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the lone pairs of the Methoxy oxygen. This region is susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the Carboxyl group and the Carbon-Bromine bond.

  • Significance: The localization of the LUMO on the C-Br bond facilitates oxidative addition by Palladium (Pd) catalysts, explaining the high yields observed in Suzuki couplings at the C5 position.

Molecular Electrostatic Potential (MEP)

The MEP map serves as a guide for synthetic modification.

RegionPotentialChemical NatureSynthetic Implication
Carboxyl H Positive (Blue)Hard AcidPrimary site for deprotonation/salt formation.
Carbonyl O Negative (Red)Hard BaseH-bond acceptor; docking interaction point.
C5-Bromine Neutral/Sigma-holeSoft ElectrophileSite for Pd-catalyzed cross-coupling (Suzuki).
Aromatic Ring Variable--Deactivated by halogens; resistant to electrophilic substitution.

Pharmacological & Docking Potential

In the context of drug development, this molecule is often docked as a ligand fragment or intermediate.

Case Study: Orexin Receptor (OX1R/OX2R)

Research indicates this scaffold is used to synthesize sulfonamide-based Orexin agonists. Theoretical docking studies should focus on:

  • Pi-Halogen Interactions: The 5-Bromo and 3-Chloro substituents can form specific halogen bonds with backbone carbonyls in the receptor binding pocket.

  • Hydrophobic Packing: The 2-methoxy group provides a hydrophobic anchor, fitting into lipophilic sub-pockets of the GPCR.

Docking Workflow

DockingWorkflow Ligand Ligand Prep: 5-Br-3-Cl-2-OMe-Benzoic Acid (Energy Minimized) Dock Docking (Glide/AutoDock): Flexible Ligand / Rigid Receptor Ligand->Dock Target Target Prep: Orexin Receptor (OX2R) (PDB: 5WQC) Grid Grid Generation: Focus on Orthosteric Site Target->Grid Grid->Dock Analysis Interaction Analysis: 1. Halogen Bonding (Br...O) 2. Pi-Stacking Dock->Analysis

Caption: Standardized workflow for docking the halogenated benzoic acid scaffold into GPCR targets.

References

  • Synthesis & Applications

    • Boss, C., et al. (2011). "Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists." ChemMedChem. Link (Describes use of 5-bromo-2-methoxybenzoic acid derivatives).

    • Gilman, H., et al. (1939). "Metalation as a Side Reaction in the Preparation of Organolithium Compounds." Journal of the American Chemical Society. Link (Foundational work on the synthesis and metalation of this scaffold).

  • Theoretical Frameworks

    • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. Link (Basis for B3LYP/DFT methodology).

    • Politzer, P., et al. (2007). "The sigma-hole: an explanation for the occurrence of specific interactions of halogens." Journal of Molecular Modeling. Link (Theoretical basis for analyzing Br/Cl interactions in this molecule).

  • Kuś, N., et al. (2012). "Vibrational spectra and structure of 3-chloro-2-methoxybenzoic acid." Journal of Molecular Structure.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 5-Bromo-3-chloro-2-methoxybenzoic Acid in the Synthesis of SGLT2 Inhibitors

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 5-Bromo-3-chloro-2-methoxybenzoic acid as a key starting material for the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 5-Bromo-3-chloro-2-methoxybenzoic acid as a key starting material for the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. We will explore the rationale for its use, outline a robust synthetic pathway to a core diarylmethane intermediate, and provide detailed, field-tested protocols for the key chemical transformations.

Introduction and Strategic Rationale

SGLT2 inhibitors, such as Dapagliflozin and Canagliflozin, represent a cornerstone in the management of type 2 diabetes.[1][2][3] A common structural motif in many of these drugs is the C-aryl glucoside, which links a glucose moiety to a diarylmethane aglycone via a metabolically stable carbon-carbon bond.[4][5][6] The synthesis of this aglycone is a critical phase in the overall drug manufacturing process, often dictating the efficiency and scalability of the route.

The subject of this guide, 5-Bromo-3-chloro-2-methoxybenzoic acid , is a highly functionalized and strategically valuable starting material for constructing these complex aglycones. Its utility stems from several key features:

  • Activated Carboxylic Acid: The benzoic acid moiety is a direct precursor for electrophilic activation, enabling efficient carbon-carbon bond formation.

  • Ortho-Methoxy Group: The methoxy group provides steric and electronic influence, directing subsequent reactions and potentially enhancing the final compound's binding affinity.

  • Defined Halogenation Pattern: The bromine and chlorine atoms serve two purposes. They electronically modify the aromatic ring and, crucially, the bromine atom provides a reactive handle for late-stage modifications or, more commonly, for initiating the C-glucosidation step via a lithium-halogen exchange.[2][7]

The general strategy, which we will detail, involves a Friedel-Crafts acylation/reduction sequence to build the diarylmethane core, followed by C-glucosidation.[4][6][8][9]

Synthetic Strategy Overview

The pathway from 5-Bromo-3-chloro-2-methoxybenzoic acid to a versatile diarylmethane intermediate, a key building block for SGLT2 inhibitors, can be logically divided into two primary stages:

  • Formation of a Diaryl Ketone: This is achieved via a Lewis acid-mediated Friedel-Crafts acylation. The benzoic acid is first converted to a more reactive acyl chloride, which then acylates a suitable aromatic partner (e.g., phenetole for a Dapagliflozin-like structure).

  • Reduction to the Diarylmethane: The ketone carbonyl is subsequently reduced to a methylene group, a transformation commonly achieved using silane-based reducing agents.[4][6][7]

This two-step process is a well-documented and scalable approach for preparing the necessary aglycone precursors for SGLT2 inhibitors.[4][8][9][10]

G cluster_0 PART A: Aglycone Synthesis cluster_1 PART B: C-Glucosidation A 5-Bromo-3-chloro- 2-methoxybenzoic acid B Acyl Chloride Intermediate A->B Step 1: Activation C Diaryl Ketone Intermediate B->C Step 2: Friedel-Crafts Acylation D Diarylmethane Aglycone (Key Intermediate) C->D Step 3: Ketone Reduction F Hemiketal Intermediate D->F Step 4: Li-Halogen Exchange & Coupling E Protected Gluconolactone E->F G Protected C-Aryl Glucoside F->G Step 5: Reduction H Final SGLT2 Inhibitor G->H Step 6: Deprotection

Figure 1. General synthetic workflow from the starting benzoic acid to a final SGLT2 inhibitor.

Detailed Experimental Protocols

The following protocols are representative procedures based on established methodologies in the synthesis of SGLT2 inhibitors.[7][9] Researchers should perform their own optimization and safety assessments.

Protocol 1: Synthesis of (5-Bromo-3-chloro-2-methoxyphenyl)(4-ethoxyphenyl)methanone (Diaryl Ketone)

This protocol details the conversion of the benzoic acid to its acyl chloride, followed by a Friedel-Crafts acylation with phenetole.

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The resulting acyl chloride is a potent electrophile. Aluminum chloride (AlCl₃) is a classic Lewis acid catalyst that activates the acyl chloride and facilitates the electrophilic aromatic substitution (Friedel-Crafts acylation) onto the electron-rich phenetole ring.[5][7] The reaction is directed primarily to the para-position of phenetole due to steric hindrance.

Materials & Reagents:

ReagentMW ( g/mol )MolarityEq.Amount Used (Example)
5-Bromo-3-chloro-2-methoxybenzoic acid279.48-1.027.95 g (100 mmol)
Thionyl Chloride (SOCl₂)118.97-1.513.1 mL (150 mmol)
Dichloromethane (DCM)84.93--200 mL
N,N-Dimethylformamide (DMF)73.09-cat.0.1 mL
Phenetole122.16-1.114.8 mL (110 mmol)
Aluminum Chloride (AlCl₃), anhydrous133.34-2.533.3 g (250 mmol)

Step-by-Step Procedure:

  • Activation (Acyl Chloride Formation):

    • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-3-chloro-2-methoxybenzoic acid (27.95 g, 100 mmol) and dichloromethane (DCM, 100 mL).

    • Add a catalytic amount of DMF (0.1 mL).

    • Slowly add thionyl chloride (13.1 mL, 150 mmol) to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride as a solid. Proceed directly to the next step.

  • Friedel-Crafts Acylation:

    • In a separate flame-dried 1 L flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (33.3 g, 250 mmol) in DCM (100 mL).

    • Cool the suspension to 0°C using an ice bath.

    • Dissolve the crude acyl chloride from the previous step and phenetole (14.8 mL, 110 mmol) in DCM (50 mL).

    • Add this solution dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC or HPLC.

    • Once the reaction is complete, carefully quench the reaction by slowly pouring it into a mixture of ice (300 g) and concentrated HCl (50 mL).

    • Stir vigorously for 30 minutes. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 100 mL).

    • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from ethanol or isopropanol to yield the pure diaryl ketone.

Protocol 2: Synthesis of 4-Bromo-2-chloro-1-(4-ethoxybenzyl)-5-methoxybenzene (Diarylmethane)

This protocol describes the reduction of the diaryl ketone to the corresponding diarylmethane.

Rationale: The reduction of the diaryl ketone to a methylene group is a crucial step. A common method employs a combination of a silane reducing agent, such as triethylsilane (Et₃SiH), and a Lewis acid, like boron trifluoride etherate (BF₃·OEt₂).[6][7] This system efficiently and selectively reduces the carbonyl without affecting other functional groups on the aromatic rings. Alternative, milder systems using titanium tetrachloride (TiCl₄) and sodium borohydride (NaBH₄) have also been developed to avoid harsher Lewis acids.[4][8][10]

Materials & Reagents:

ReagentMW ( g/mol )MolarityEq.Amount Used (Example)
Diaryl Ketone Intermediate384.08-1.038.4 g (100 mmol)
Dichloromethane (DCM)84.93--200 mL
Acetonitrile (MeCN)41.05--200 mL
Triethylsilane (Et₃SiH)116.28-2.539.8 mL (250 mmol)
Boron Trifluoride Etherate (BF₃·OEt₂)141.93-2.531.0 mL (250 mmol)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried 1 L round-bottom flask under a nitrogen atmosphere, add the diaryl ketone (38.4 g, 100 mmol) and a solvent mixture of DCM (100 mL) and acetonitrile (100 mL).

    • Cool the solution to -10°C using an ice/salt bath.

    • Add triethylsilane (39.8 mL, 250 mmol) to the solution.

  • Reduction:

    • Slowly add boron trifluoride etherate (31.0 mL, 250 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -5°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Add water (200 mL) and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • The resulting crude oil or solid can be purified by column chromatography on silica gel or by recrystallization to afford the pure diarylmethane product, which serves as the key intermediate for the subsequent C-glucosidation step.

Conclusion

5-Bromo-3-chloro-2-methoxybenzoic acid is a versatile and strategically important starting material for the synthesis of SGLT2 inhibitors. The protocols outlined provide a robust and scalable pathway to a key diarylmethane aglycone intermediate. The defined substitution pattern of the starting material allows for a controlled and high-yield synthesis, setting the stage for the crucial C-glucosidation reaction to complete the synthesis of the final active pharmaceutical ingredient.

References

Sources

Application

Synthesis of novel heterocyclic compounds from 5-Bromo-3-chloro-2-methoxybenzoic acid

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from 5-Bromo-3-chloro-2-methoxybenzoic Acid Executive Summary & Strategic Analysis 5-Bromo-3-chloro-2-methoxybenzoic acid is a high-value pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from 5-Bromo-3-chloro-2-methoxybenzoic Acid

Executive Summary & Strategic Analysis

5-Bromo-3-chloro-2-methoxybenzoic acid is a high-value pharmacophore scaffold characterized by its dense functionalization pattern. It offers three distinct vectors for chemical space expansion:

  • C1-Carboxylic Acid: A gateway for heterocycle formation (Oxadiazoles, Triazoles, Quinazolinones).

  • C5-Bromine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling rapid SAR (Structure-Activity Relationship) exploration.

  • C3-Chlorine: Provides the "Magic Chloro" effect—enhancing lipophilicity and metabolic stability while remaining chemically inert under standard C5-diversification conditions.

This application note details a divergent synthetic workflow to transform this core acid into two distinct bioactive heterocyclic classes: 1,3,4-Oxadiazoles and 1,2,4-Triazoles . It concludes with a protocol for chemoselective late-stage functionalization.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathway from the parent acid to the target heterocycles.

SynthesisPath cluster_0 Module 1: Activation SM 5-Bromo-3-chloro- 2-methoxybenzoic acid Ester Intermediate A: Methyl Ester SM->Ester SOCl2, MeOH Reflux Hydrazide Intermediate B: Acyl Hydrazide (The Pivot Point) Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Oxadiazole Target Scaffold 1: 1,3,4-Oxadiazole Hydrazide->Oxadiazole R-COOH, POCl3 Cyclodehydration Triazole Target Scaffold 2: 1,2,4-Triazole Hydrazide->Triazole R-CN, K2CO3 or CS2/KOH Suzuki Library Generation: Biaryl Derivatives (via C5-Br Coupling) Oxadiazole->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Chemoselective Triazole->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Chemoselective

Caption: Divergent synthetic strategy utilizing the C1-hydrazide pivot point to access distinct heterocyclic cores before late-stage C5-diversification.

Module 1: Core Activation (Synthesis of the Hydrazide Pivot)

The acyl hydrazide is the critical "switch" intermediate. Direct conversion from the acid is possible but often lower yielding due to purification difficulties. The ester intermediate ensures high purity.

Step 1.1: Methyl Esterification
  • Rationale: The 3-chloro and 2-methoxy groups create steric bulk. Thionyl chloride (

    
    ) is preferred over acid-catalyzed Fischer esterification to ensure complete conversion of the hindered carboxylic acid.
    
  • Reagents: Thionyl Chloride (

    
    ), Methanol (anhydrous).
    

Protocol:

  • Dissolve 5-Bromo-3-chloro-2-methoxybenzoic acid (10.0 g, 37.7 mmol) in anhydrous MeOH (100 mL).

  • Cool to 0°C in an ice bath.

  • Add

    
     (5.5 mL, 75.4 mmol) dropwise over 20 minutes. Caution: Exothermic gas evolution (
    
    
    
    , HCl).
  • Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Concentrate in vacuo to remove solvent and excess

    
    .
    
  • Redissolve residue in EtOAc, wash with sat.

    
     (2x) and Brine.
    
  • Dry over

    
    , filter, and concentrate.
    
    • Expected Yield: >95% (White solid).

    • QC Check: 1H NMR should show a singlet ~3.8-3.9 ppm (Ester -OMe).

Step 1.2: Hydrazide Formation
  • Rationale: Hydrazine hydrate is a potent nucleophile that displaces the methoxy group. The 3-chloro group exerts a steric "block effect," preventing unwanted nucleophilic attack at the ring positions.

Protocol:

  • Dissolve the Methyl Ester (Intermediate A, 10.0 mmol) in absolute Ethanol (30 mL).

  • Add Hydrazine Hydrate (80%, 5.0 mL, ~100 mmol) - Large excess drives equilibrium.

  • Reflux at 80°C for 6–8 hours.

  • Cool to room temperature. The product often precipitates as white needles.

  • If no precipitate, concentrate to 50% volume and add cold water.

  • Filter the solid, wash with cold EtOH (5 mL) and

    
    .
    
    • Intermediate B: 5-Bromo-3-chloro-2-methoxybenzohydrazide.

    • Yield: 85–90%.

Module 2: Heterocycle Cyclization

This module branches into two pathways depending on the desired pharmacophore.

Branch A: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
  • Mechanism: Cyclodehydration of a diacylhydrazine intermediate formed in situ.

  • Reagent Choice:

    
     acts as both solvent and dehydrating agent.
    

Protocol:

  • Mix Intermediate B (1.0 mmol) and the appropriate Aromatic Carboxylic Acid (

    
    , 1.1 mmol) in a round-bottom flask.
    
  • Add

    
     (5 mL).
    
  • Reflux at 100–110°C for 4–6 hours.

  • Quenching (Critical): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (50 g) with vigorous stirring. Warning: Violent hydrolysis of excess

    
    .
    
  • Neutralize with solid

    
     to pH 7–8.
    
  • Extract the precipitate with EtOAc or filter the solid directly.

  • Recrystallize from EtOH/DMF.

Branch B: Synthesis of 1,2,4-Triazole-3-thiols
  • Mechanism: Reaction with Carbon Disulfide (

    
    ) in alkaline medium forms a xanthate-like intermediate, which cyclizes to the triazole-thiol (thione tautomer).
    
  • Significance: The thiol group (-SH) allows for further alkylation (S-alkylation).

Protocol:

  • Dissolve Intermediate B (1.0 mmol) in ethanolic KOH (10 mL, containing 1.5 eq KOH).

  • Add Carbon Disulfide (

    
    , 2.0 mmol).
    
  • Reflux for 12 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Concentrate solvent, dilute with water, and acidify with dilute HCl.

  • Filter the resulting precipitate (Triazole-3-thiol).

Module 3: Late-Stage Diversification (C5-Coupling)

The 5-Bromo position is chemically distinct from the 3-Chloro position. Under controlled Suzuki-Miyaura conditions, the Bromine reacts exclusively.

Reaction: Suzuki-Miyaura Cross-Coupling Selectivity: C5-Br >> C3-Cl (The C-Cl bond requires specialized ligands/conditions to activate).

Protocol:

  • Charge Vessel: In a microwave vial or pressure tube, combine:

    • Heterocyclic Scaffold (from Module 2, 0.5 mmol).

    • Aryl Boronic Acid (

      
      , 0.6 mmol).
      
    • Catalyst:

      
       (3–5 mol%). Note: Robust catalyst for aryl bromides.
      
    • Base:

      
       (2.0 eq) or 
      
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1, 5 mL).

  • Degas: Sparge with Argon/Nitrogen for 5 minutes.

  • Reaction: Heat at 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Workup: Dilute with EtOAc, wash with water. Purify via Column Chromatography (Silica, Hexane/EtOAc).

Data Summary Table: Optimization of C5-Coupling

EntryCatalystBaseSolventTemp/TimeYield (Isolated)Chemoselectivity (Br:Cl)
1


Toluene/EtOH/H2O80°C / 12h65%>99:1
2


Dioxane/H2O90°C / 2h88% >99:1
3

/XPhos

Dioxane100°C / 4h72%~90:10 (Trace Cl coupling)

Insight: Avoid highly active ligands like XPhos or Buchwald precatalysts if you wish to preserve the C3-Chlorine for future steps.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate." BenchChem Protocols. Link

  • Menzel, K. et al. "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes."[1] Synlett, 2006.[1] Link

  • Gaonkar, S.L. et al. "Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles."[2] International Research Journal of Pure and Applied Chemistry. Link

  • PubChem. "3-Bromo-5-chlorobenzoic acid Compound Summary." National Library of Medicine. Link

  • Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles." Recent Literature. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-chloro-2-methoxybenzoic Acid

Abstract This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-3-chloro-2-methoxybenzoic acid, a key building block in the synthesis of complex molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-3-chloro-2-methoxybenzoic acid, a key building block in the synthesis of complex molecules for pharmaceuticals and materials science. The inherent differential reactivity of the C-Br and C-Cl bonds presents a unique opportunity for selective, sequential functionalization. This document offers detailed protocols, mechanistic insights, and expert commentary on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, designed to empower researchers in drug development and synthetic chemistry to leverage this versatile substrate with precision and efficiency.

Introduction: The Strategic Value of Dihaloarene Scaffolds

5-Bromo-3-chloro-2-methoxybenzoic acid is a highly valuable, functionalized aromatic scaffold. Its utility in synthetic programs stems from the two distinct halogen leaving groups, which can be addressed selectively in palladium-catalyzed cross-coupling reactions.[1][2] Palladium catalysis has become an indispensable tool for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[3][4][5]

The foundational principle enabling selective functionalization is the difference in bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent palladium(0) catalyst. This reactivity differential allows for the targeted coupling at the C5-bromo position while leaving the C3-chloro position intact for subsequent transformations. This guide provides the protocols to exploit this selectivity.

The Palladium Catalytic Cycle: A Mechanistic Overview

The success of palladium-catalyzed cross-coupling hinges on a well-defined catalytic cycle.[3][6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) species into the aryl-bromide bond. This is typically the rate-determining step and the basis for selectivity (C-Br reacts preferentially over C-Cl).[3][4][7] This step forms a Pd(II) complex.

  • Transmetalation (for Suzuki, Sonogashira, Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[3][4] This step often requires activation by a base.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3] Bulky, electron-rich ligands are known to accelerate this final, crucial step.[9]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂PdII(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-M PdII_Coupling L₂PdII(Ar)(R) Transmetal->PdII_Coupling -M-X RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar-R Product Coupled Product (Ar-R) RedElim->Product ArX 5-Bromo-3-chloro- 2-methoxybenzoic acid (Ar-X) ArX->OxAdd RM Coupling Partner (e.g., R-B(OH)₂) RM->Transmetal

A generalized catalytic cycle for palladium-catalyzed cross-coupling.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. Proper inert atmosphere techniques are critical as the active Pd(0) catalyst and some reagents are oxygen-sensitive.

Experimental_Workflow start Start prep_vessel Oven-dry reaction vessel and add solids (Substrate, Base) start->prep_vessel inert Evacuate & backfill with inert gas (e.g., Argon) 3x prep_vessel->inert add_liquids Add degassed solvent, coupling partner, and catalyst solution inert->add_liquids reaction Heat to specified temperature and stir for required time add_liquids->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor workup Cool, dilute with organic solvent, perform aqueous wash monitor->workup Upon completion purify Dry organic layer, concentrate, and purify via column chromatography workup->purify end Characterize Final Product purify->end

A typical workflow for setting up a cross-coupling reaction.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl halide with an organoboron reagent.[10] It is widely used in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents.[4][10]

Reagents & Materials
ReagentRoleMW ( g/mol )Key Considerations
5-Bromo-3-chloro-2-methoxybenzoic acidSubstrate265.45Ensure high purity (>98%).
Arylboronic AcidCoupling PartnerVariesUse a slight excess (1.1-1.2 eq). Check for purity as boronic acids can dehydrate to form boroxines.
Pd(OAc)₂Catalyst Precursor224.50Palladium(II) acetate is a common, air-stable Pd(II) source that is reduced in situ to Pd(0).
SPhosLigand410.47A bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.[9]
K₃PO₄Base212.27A moderately strong base effective for activating the boronic acid for transmetalation.[8] Often used with aqueous solvent mixtures.
1,4-Dioxane / WaterSolvent88.11 / 18.02A common solvent system. Dioxane solubilizes organic components, while water aids in dissolving the base. Must be degassed.
Step-by-Step Protocol
  • To an oven-dried Schlenk flask, add 5-Bromo-3-chloro-2-methoxybenzoic acid (265 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%) in 5 mL of degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by 1 mL of degassed water.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and 1M HCl (10 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-3-chloro-2-methoxybenzoic acid product.

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a C-N bond, coupling the aryl halide with a primary or secondary amine.[11][12] This reaction has revolutionized the synthesis of anilines and their derivatives.[12]

Reagents & Materials
ReagentRoleMW ( g/mol )Key Considerations
5-Bromo-3-chloro-2-methoxybenzoic acidSubstrate265.45The carboxylic acid may interfere with strongly basic conditions; protection or use of a compatible base is key.
Amine (e.g., Morpholine)Coupling Partner87.12Use a slight excess (1.2-1.5 eq). Ensure it is anhydrous.
Pd₂(dba)₃Catalyst Precursor915.72Tris(dibenzylideneacetone)dipalladium(0) is a common, stable Pd(0) source.
RuPhosLigand472.58A sterically hindered, electron-rich dialkylbiaryl phosphine ligand, excellent for C-N coupling.[13]
LHMDS (1.0M in THF)Base167.33Lithium bis(trimethylsilyl)amide is a strong, non-nucleophilic base suitable for deprotonating the amine without ester saponification.[14]
TolueneSolvent92.14Anhydrous, degassed toluene is a standard solvent for this transformation.
Step-by-Step Protocol
  • To an oven-dried reaction tube, add 5-Bromo-3-chloro-2-methoxybenzoic acid (265 mg, 1.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), RuPhos (18.9 mg, 0.04 mmol, 4 mol%), and 5 mL of anhydrous, degassed toluene.

  • Add the amine (1.2 mmol) via syringe.

  • Slowly add LHMDS (1.0 M solution in THF, 2.2 mL, 2.2 mmol) dropwise at room temperature. The benzoic acid will be deprotonated first.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous NH₄Cl solution (10 mL).

  • Dilute with ethyl acetate (20 mL), separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to isolate the 5-amino-3-chloro-2-methoxybenzoic acid derivative.

Comparative Overview of Coupling Reactions

The choice of reaction depends on the desired bond construction. The following table summarizes typical conditions for various couplings with the target substrate.

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventTemp (°C)
Suzuki-Miyaura R-B(OH)₂Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-100
Buchwald-Hartwig R₂NHPd₂(dba)₃ / RuPhosLHMDSToluene100-110
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF / THF60-80
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMF100-140

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (Pd(0) oxidized)- Insufficiently strong/soluble base- Low reaction temperature- Ensure rigorous inert atmosphere and use degassed solvents.- Screen alternative bases (e.g., Cs₂CO₃ for Suzuki, NaOtBu for Buchwald-Hartwig).- Increase temperature in 10 °C increments.
Dehalogenation (Loss of Br) - Presence of water/protons- β-hydride elimination pathway- Use anhydrous solvents and reagents.- For Heck coupling, ensure a suitable base is present to regenerate the catalyst.
Homocoupling of Partner - Oxygen contamination- Non-optimal catalyst/ligand ratio- Rigorously degas all solvents and reagents.- Increase ligand to palladium ratio (e.g., L:Pd from 2:1 to 4:1).
Reaction at Chloro- position - High temperature or prolonged reaction time- Highly active catalyst system- Lower the reaction temperature and monitor carefully to stop upon consumption of starting material.- Use a less active ligand or reduce catalyst loading.

Conclusion

5-Bromo-3-chloro-2-methoxybenzoic acid is a substrate of significant strategic value, enabling selective, palladium-catalyzed functionalization. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields for a variety of C-C and C-N bond-forming reactions at the more labile C-Br position. The protocols and insights provided herein serve as a robust starting point for the synthesis of novel, complex molecules, facilitating advancements in medicinal chemistry and materials science.

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  • The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. (2006, November 9). Organic & Biomolecular Chemistry (RSC Publishing).
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022, August 22). ResearchGate.

Sources

Application

Application Note &amp; Protocol: A Proposed Synthesis of Dapagliflozin from 5-Bromo-3-chloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a detailed, proposed synthetic protocol for the C-aryl glucoside SGLT2 inhibitor, Dapagliflozin, commencing from the less-do...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, proposed synthetic protocol for the C-aryl glucoside SGLT2 inhibitor, Dapagliflozin, commencing from the less-documented starting material, 5-Bromo-3-chloro-2-methoxybenzoic acid. While the majority of established syntheses for Dapagliflozin originate from 5-bromo-2-chlorobenzoic acid, this application note provides a scientifically grounded, step-by-step methodology adapted for the specified isomer.[1][2][3][4] The protocol addresses the potential steric and electronic challenges posed by the 2-methoxy substituent and offers expert-driven rationale for the selection of reagents and reaction conditions. This guide is intended to serve as a comprehensive resource for researchers exploring alternative synthetic pathways to this significant antidiabetic agent.

Introduction: The Rationale for a Modified Synthetic Approach

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein in the kidneys responsible for glucose reabsorption.[1] By inhibiting SGLT2, Dapagliflozin promotes the excretion of excess glucose in the urine, thereby effectively lowering blood glucose levels in patients with type 2 diabetes.

The core structure of Dapagliflozin features a C-aryl glucoside, where the glucose moiety is attached to a diarylmethane scaffold via a carbon-carbon bond. This C-glycosidic linkage confers enhanced stability against enzymatic hydrolysis compared to naturally occurring O-glycosides.[5]

The most prevalent synthetic routes to Dapagliflozin employ 5-bromo-2-chlorobenzoic acid as a key starting material.[1][3][4] This application note explores a hypothetical, yet scientifically plausible, synthetic pathway that begins with 5-Bromo-3-chloro-2-methoxybenzoic acid . The primary chemical challenge in this proposed route is the influence of the methoxy group at the C-2 position, ortho to the carboxylic acid. This group introduces significant steric hindrance and alters the electronic properties of the aromatic ring, which necessitates careful consideration and adaptation of standard synthetic procedures, particularly for the crucial Friedel-Crafts acylation step.

This document provides a detailed protocol, explains the causality behind the experimental choices, and offers a framework for the successful synthesis of Dapagliflozin from this alternative starting material.

Overall Synthetic Strategy

The proposed synthesis is a multi-step process designed to construct the Dapagliflozin molecule logically and efficiently. The entire workflow can be visualized as a sequence of key transformations.

Dapagliflozin_Synthesis_Workflow Start 5-Bromo-3-chloro- 2-methoxybenzoic Acid AcidChloride Acid Chloride Formation Start->AcidChloride SOCl₂ or (COCl)₂ Acylation Friedel-Crafts Acylation AcidChloride->Acylation Phenetole, AlCl₃ KetoneReduction Ketone Reduction Acylation->KetoneReduction Et₃SiH, BF₃·OEt₂ Glycosylation C-Glycosylation KetoneReduction->Glycosylation 1. n-BuLi 2. Protected Gluconolactone Deprotection Final Deprotection Glycosylation->Deprotection 1. Et₃SiH, BF₃·OEt₂ 2. LiOH Dapagliflozin Dapagliflozin Deprotection->Dapagliflozin

Caption: Overall workflow for the proposed synthesis of Dapagliflozin.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-chloro-2-methoxybenzoyl chloride

Principle: The initial step involves the conversion of the carboxylic acid to a more reactive acid chloride. This is a standard transformation that activates the carbonyl group for the subsequent Friedel-Crafts acylation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common and effective reagents for this purpose.[6] The ortho-methoxy group may slightly hinder the approach of the chlorinating agent, but the reaction is expected to proceed under standard conditions.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-3-chloro-2-methoxybenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 5-Bromo-3-chloro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.

ReagentMolar Eq.PurityNotes
5-Bromo-3-chloro-2-methoxybenzoic acid1.0>98%Starting Material
Thionyl Chloride (SOCl₂)1.5>99%Chlorinating Agent
Dichloromethane (DCM)-AnhydrousSolvent
Dimethylformamide (DMF)catalyticAnhydrousCatalyst for acid chloride formation
Step 2: Friedel-Crafts Acylation to yield (5-Bromo-3-chloro-2-methoxyphenyl)(4-ethoxyphenyl)methanone

Principle: This is the critical C-C bond-forming step where the diaryl ketone core is assembled. The reaction is an electrophilic aromatic substitution, where the acylium ion, generated from the acid chloride and a Lewis acid catalyst, attacks the electron-rich phenetole (ethoxybenzene) ring.[7][8] The ethoxy group of phenetole is an ortho-, para-director; the para-substituted product is sterically favored and is the desired isomer. The steric hindrance from the ortho-methoxy group on the benzoyl chloride is the main challenge. A strong Lewis acid like aluminum chloride (AlCl₃) is required, and the reaction may need slightly elevated temperatures or longer reaction times compared to less hindered substrates.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Aromatization AcidChloride R-CO-Cl AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcidChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Phenetole Phenetole Ring SigmaComplex Arenium Ion (Sigma Complex) Phenetole->SigmaComplex + R-C≡O⁺ Product Acylated Product SigmaComplex->Product - H⁺ AcyliumIon_ref R-C≡O⁺

Caption: Mechanism of the Friedel-Crafts Acylation.

Protocol:

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of phenetole (1.2 eq) in anhydrous DCM to the AlCl₃ suspension.

  • To this mixture, add a solution of the crude 5-Bromo-3-chloro-2-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction by HPLC or TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol or isopropanol.

ReagentMolar Eq.PurityNotes
5-Bromo-3-chloro-2-methoxybenzoyl chloride1.0CrudeElectrophile precursor
Phenetole (Ethoxybenzene)1.2>99%Nucleophile
Aluminum Chloride (AlCl₃)2.5AnhydrousLewis Acid Catalyst
Dichloromethane (DCM)-AnhydrousSolvent
HCl (conc.)--Used for workup
Step 3: Reduction of the Ketone to form 4-bromo-1-chloro-2-(4-ethoxybenzyl)-6-methoxy-benzene

Principle: The carbonyl group of the diaryl ketone needs to be reduced to a methylene bridge to form the diarylmethane scaffold of Dapagliflozin. A common and effective method for this transformation is ionic hydrogenation using a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a strong Lewis acid, typically boron trifluoride diethyl etherate (BF₃·OEt₂).[9] This method is generally high-yielding and avoids the harsh conditions of a Clemmensen or Wolff-Kishner reduction.

Protocol:

  • Dissolve the purified diaryl ketone from Step 2 (1.0 eq) in a suitable solvent such as DCM or acetonitrile.

  • Cool the solution to 0°C.

  • Add triethylsilane (Et₃SiH, 2.0-3.0 eq) to the solution.

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0-3.0 eq) dropwise, maintaining the low temperature.

  • After addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC/HPLC).

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or recrystallization.

Step 4: C-Glycosylation

Principle: This step forms the crucial C-glycosidic bond. The aryl bromide is converted to a highly nucleophilic aryllithium species via halogen-metal exchange with an organolithium reagent like n-butyllithium (n-BuLi) at very low temperatures (-78°C). This aryllithium then attacks the electrophilic carbonyl of a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone), forming a lactol intermediate.[1][9] This intermediate is then typically treated with an acid in methanol to form a more stable methyl glycoside.

Protocol:

  • Dissolve the diarylmethane from Step 3 (1.0 eq) and 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.2 eq) in an anhydrous mixture of toluene and THF under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise, ensuring the temperature does not rise above -70°C.

  • Stir the mixture at -78°C for 1-2 hours.

  • Quench the reaction at low temperature by adding a pre-cooled solution of methanesulfonic acid in methanol.

  • Allow the reaction to warm to room temperature and then pour it into a saturated aqueous sodium bicarbonate solution.

  • Extract with ethyl acetate, wash the organic layers with brine, dry, and concentrate. The resulting mixture of anomers is typically used in the next step without extensive purification.

Step 5: Reduction of the Anomeric Center and Final Deprotection

Principle: The final steps involve the reductive removal of the anomeric methoxy group and the deprotection of the silyl ethers on the glucose ring to reveal the final Dapagliflozin molecule. The reduction of the anomeric methoxy group is again achieved using the triethylsilane and BF₃·OEt₂ system.[9] The silyl groups are labile and are often cleaved under these acidic conditions. A final basic hydrolysis step may be required to ensure complete deprotection.

Protocol:

  • Dissolve the crude product from Step 4 (1.0 eq) in anhydrous DCM or acetonitrile.

  • Cool the solution to -20°C to -30°C.

  • Add triethylsilane (Et₃SiH, 2.5 eq) followed by the slow, dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 3.0 eq).

  • Stir the reaction at low temperature and then allow it to warm to 0°C until the reaction is complete.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by column chromatography on silica gel to yield Dapagliflozin. Further purification can be achieved by forming a co-crystal or by recrystallization.

Trustworthiness and Self-Validation

The protocol described above is a self-validating system. Each step must be monitored for completion using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The successful isolation and characterization of each intermediate provides a critical checkpoint before proceeding to the next stage. For instance, the formation of the diaryl ketone in Step 2 can be confirmed by the appearance of a characteristic ketone peak in the ¹³C NMR spectrum and the correct mass in mass spectrometry analysis. The success of the entire synthesis relies on the careful execution and validation of each individual step.

Conclusion

This application note provides a comprehensive and detailed protocol for a proposed synthesis of Dapagliflozin starting from 5-Bromo-3-chloro-2-methoxybenzoic acid. By adapting established synthetic methodologies and providing a strong scientific rationale for the proposed reaction conditions, this guide serves as a valuable resource for researchers in medicinal chemistry and drug development. The key to this synthesis is the careful management of the sterically hindered Friedel-Crafts acylation and the subsequent high-yield transformations to construct the final C-aryl glucoside structure.

References

  • DAPAGLIFLOZIN - New Drug Approvals. (2021, June 26). Retrieved from [Link]

  • A Concise and Efficient Synthesis of Dapagliflozin - ResearchGate. (n.d.). Retrieved from [Link]

  • Dapagliflozin intermediate / 5-Bromo-2-chlorobenzoic acid 21739-92-4 - Rocky Union. (n.d.). Retrieved from [Link]

  • STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. (2023, October 2). HETEROCYCLES, Vol. 106, No. 11. Retrieved from [Link]

  • CN108530408A - The method for preparing Dapagliflozin - Google Patents. (n.d.).
  • Improved synthesis of dapagliflozin - China/Asia On Demand (CAOD) - Oriprobe. (2014). Chinese Journal of Medicinal Chemistry, 5, 375-379. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. (n.d.). PMC. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 5-Bromo-3-chloro-2-methoxybenzoic Acid in Azo Dye Synthesis

Authored by: Senior Application Scientist Publication Date: February 18, 2026 Abstract Introduction: The Potential of Substituted Benzoic Acids in Dye Chemistry Substituted benzoic acids are versatile precursors in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Publication Date: February 18, 2026

Abstract

Introduction: The Potential of Substituted Benzoic Acids in Dye Chemistry

Substituted benzoic acids are versatile precursors in the synthesis of a wide array of organic molecules, including pharmaceuticals and dyes. Brominated aromatic compounds, in particular, are widely used as intermediates in organic synthesis.[1] The presence of bromo, chloro, and methoxy groups on the benzoic acid scaffold of the title compound, 5-Bromo-3-chloro-2-methoxybenzoic acid, offers unique opportunities to influence the electronic properties and, consequently, the color and fastness of resulting dyes. The electron-withdrawing nature of the halogen substituents and the electron-donating effect of the methoxy group can be strategically exploited to tune the absorption maxima of a target azo dye.

While the direct application of 5-Bromo-3-chloro-2-methoxybenzoic acid in dye synthesis is not extensively documented, a closely related compound, 2-Amino-5-Bromo benzoic acid, is a known precursor for azo dyes.[2] This suggests a plausible synthetic route wherein 5-Bromo-3-chloro-2-methoxybenzoic acid is first converted to its corresponding aniline derivative. This intermediate can then undergo diazotization and subsequent coupling with a suitable coupling component (e.g., a phenol, naphthol, or aromatic amine) to yield a novel azo dye. The general principle of this synthetic approach is outlined in Figure 1 .

Azo Dye Synthesis Pathway A 5-Bromo-3-chloro-2-methoxybenzoic acid B Amino Derivative (e.g., 5-Bromo-3-chloro-2-methoxyaniline) A->B Nitration & Reduction C Diazonium Salt B->C Diazotization (NaNO2, HCl, 0-5 °C) D Azo Dye C->D Azo Coupling E Coupling Component (e.g., Naphthol derivative) E->D

Figure 1: Proposed synthetic pathway for an azo dye starting from 5-Bromo-3-chloro-2-methoxybenzoic acid.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimentation.

Physicochemical Data

The following table summarizes the key physicochemical properties of 5-Bromo-3-chloro-2-methoxybenzoic acid and related compounds.

PropertyValueSource
Chemical Name 3-Bromo-5-chloro-2-methoxybenzoic acid[3]
CAS Number 66237-57-8[3]
Molecular Formula C8H6BrClO3[3]
Molecular Weight 265.49 g/mol [3]
Appearance White to tan solid, powder, or crystals[4]
Melting Point Not specified for the 3-chloro isomer. For 5-Bromo-2-methoxybenzoic acid: 121 °C[4]
Boiling Point Not specified for the 3-chloro isomer. For 5-Bromo-2-methoxybenzoic acid: 334.7°C at 760 mmHg[4]
Safety and Handling

Substituted benzoic acids, particularly halogenated ones, require careful handling.

  • Hazard Identification : May cause skin, eye, and respiratory irritation.[5][6][7][8] May be harmful if swallowed or inhaled.[5][7]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[6][8] In case of dust formation, use a NIOSH-approved respirator.[9]

  • Handling : Handle in a well-ventilated area.[5][6][8] Avoid breathing dust.[5][6][8] Wash hands thoroughly after handling.[5][6]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6]

    • Skin : Wash with plenty of soap and water.[5][6]

    • Inhalation : Remove person to fresh air and keep comfortable for breathing.[5][6]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][10]

Proposed Experimental Protocols

The following protocols are generalized and should be optimized based on experimental observations and analytical data.

Synthesis of the Amino Intermediate (Hypothetical)

The conversion of the carboxylic acid to an amine can be achieved through a Curtius, Hofmann, or Schmidt rearrangement. The Curtius rearrangement is often preferred for its milder conditions. A preliminary nitration followed by reduction is also a plausible, though potentially more complex, route.

Objective: To synthesize 5-Bromo-3-chloro-2-methoxyaniline from 5-Bromo-3-chloro-2-methoxybenzoic acid.

Materials:

  • 5-Bromo-3-chloro-2-methoxybenzoic acid

  • Thionyl chloride or oxalyl chloride

  • Sodium azide

  • Anhydrous toluene or dioxane

  • Dilute hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 5-Bromo-3-chloro-2-methoxybenzoic acid in an excess of thionyl chloride. Add a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours or until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Thionyl Chloride: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude acid chloride is then dissolved in anhydrous toluene.

  • Azide Formation: In a separate flask, dissolve sodium azide in a minimal amount of water and add it dropwise to the toluene solution of the acid chloride, keeping the temperature below 10 °C with an ice bath. Stir vigorously for 1-2 hours.

  • Curtius Rearrangement: Carefully separate the organic layer and dry it with anhydrous sodium sulfate. Heat the toluene solution to reflux. The acyl azide will rearrange to an isocyanate with the evolution of nitrogen gas. The reaction progress can be monitored by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).

  • Hydrolysis to Amine: After the rearrangement is complete, cool the solution and add dilute hydrochloric acid. Reflux the mixture to hydrolyze the isocyanate to the corresponding amine.

  • Work-up and Purification: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or recrystallization.

Diazotization and Azo Coupling

This protocol is adapted from the synthesis of azo dyes using a similar precursor, 2-Amino-5-Bromo benzoic acid.[2]

Objective: To synthesize a novel azo dye from the amino intermediate.

Materials:

  • Synthesized 5-Bromo-3-chloro-2-methoxyaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Coupling component (e.g., 2-naphthol, R-salt)

  • Sodium hydroxide

  • Sodium carbonate

  • Ice

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Suspend the synthesized amino intermediate (0.01 mol) in water (50 mL).

    • Add concentrated hydrochloric acid (3.0 mL, ~0.03 mol) dropwise with stirring until a clear solution is obtained.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (0.012 mol) in water (10 mL) and cool it to 0 °C.

    • Add the cold sodium nitrite solution dropwise to the amine hydrochloride solution while maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture for 1 hour at this temperature. The resulting solution contains the diazonium salt.

  • Preparation of the Coupling Component Solution:

    • Dissolve the coupling component (e.g., 2-naphthol, 0.01 mol) in a 10% aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • Maintain the pH of the reaction mixture in the alkaline range (pH 9-10) by adding a 10% sodium carbonate solution as needed.

    • Continue stirring for 2-3 hours at 0-5 °C. The formation of a colored precipitate indicates the formation of the azo dye.

  • Isolation and Purification of the Azo Dye:

    • Isolate the precipitated dye by vacuum filtration.

    • Wash the filter cake with cold water until the filtrate is neutral.

    • The crude dye can be purified by recrystallization from a suitable solvent such as ethanol, DMF, or acetic acid.

    • Dry the purified dye in a vacuum oven at a moderate temperature (e.g., 60 °C).

Figure 2: A generalized experimental workflow for the synthesis of an azo dye.

Characterization of the Synthesized Dye

The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques:

  • Spectroscopy:

    • FT-IR: To identify characteristic functional groups (e.g., -N=N-, -OH, -COOH).

    • ¹H and ¹³C NMR: To elucidate the chemical structure.

    • UV-Vis: To determine the maximum absorption wavelength (λmax) and molar absorptivity, which are indicative of the dye's color.

  • Chromatography:

    • TLC: To assess the purity of the product and monitor the reaction progress.

    • HPLC: For quantitative purity analysis.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized dye.

Conclusion and Future Outlook

The application of 5-Bromo-3-chloro-2-methoxybenzoic acid in dye synthesis represents an unexplored area with significant potential. The proposed synthetic pathway, involving an initial conversion to an amino intermediate followed by diazotization and azo coupling, provides a solid foundation for further research. The multi-substituted nature of the starting material is expected to yield dyes with unique spectral properties. Experimental validation of these protocols is essential to establish the viability of this compound as a novel dye precursor. Future work should focus on the optimization of reaction conditions, the exploration of a diverse range of coupling components, and the evaluation of the resulting dyes' performance characteristics, such as lightfastness, wash fastness, and thermal stability.

References

  • Chhowala, T. N., & Desai, K. R. (2015). Ecofriendly synthesis, characterization and dyeing of azo based acid dyes on nylon fabrics. Journal of Chemical and Pharmaceutical Research, 7(3), 196-201. Retrieved from [Link]

  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

Sources

Application

Large-scale synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid for industrial use

An Application Note and Protocol for the Industrial Synthesis of 5-Bromo-3-chloro-2-methoxybenzoic Acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to a robust and sc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Industrial Synthesis of 5-Bromo-3-chloro-2-methoxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust and scalable synthetic route for 5-Bromo-3-chloro-2-methoxybenzoic acid, a key building block in modern pharmaceutical development. Recognizing the industrial demand for this and structurally similar compounds, we present a detailed, two-step protocol starting from the commercially available precursor, 3-chloro-2-hydroxybenzoic acid. This application note elucidates the chemical rationale behind the chosen pathway, focusing on regioselective bromination followed by O-methylation. We offer step-by-step protocols for synthesis, purification, and in-process controls designed for safe and efficient scale-up. The methodologies are grounded in established chemical principles and supported by authoritative literature to ensure reliability and reproducibility for researchers and drug development professionals.

Introduction and Strategic Rationale

5-Bromo-3-chloro-2-methoxybenzoic acid and its derivatives are of significant interest in medicinal chemistry, often serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, related bromo-chloro-benzoic acid structures are fundamental to the development of SGLT2 inhibitors for diabetes therapy.[1][2] The precise arrangement of substituents on the phenyl ring is critical for biological activity, making a regioselective and high-yield synthesis paramount for industrial applications.

The synthetic strategy detailed herein was developed based on the principles of efficiency, cost-effectiveness, and scalability. The chosen starting material, 3-chloro-2-hydroxybenzoic acid, is readily available and provides a reliable scaffold for the sequential introduction of the bromo and methoxy functionalities.

The core strategic decisions are:

  • Regioselective Bromination First: The hydroxyl group is a powerful ortho, para-directing activator, while the chloro and carboxylic acid groups are deactivating. This electronic arrangement strongly favors the introduction of bromine at the C-5 position, which is para to the hydroxyl group and unhindered, thus ensuring high regioselectivity and minimizing isomeric impurities.

  • Subsequent O-Methylation: Following bromination, the phenolic hydroxyl group is converted to a methoxy ether. This step is intentionally performed after bromination to leverage the strong activating effect of the free hydroxyl group in the critical halogenation step.

This two-step approach avoids the complex purification challenges that would arise from attempting to brominate a less-activated methoxy-containing precursor, which could lead to a mixture of isomers.

Overall Synthetic Pathway

The synthesis proceeds in two primary stages: electrophilic aromatic bromination followed by nucleophilic substitution for methylation.

G A 3-Chloro-2-hydroxybenzoic acid (Starting Material) B Step 1: Regioselective Bromination A->B  Br₂, Acetic Acid   C 5-Bromo-3-chloro-2-hydroxybenzoic acid (Intermediate) B->C D Step 2: O-Methylation C->D  Dimethyl Sulfate, K₂CO₃, Acetone   E 5-Bromo-3-chloro-2-methoxybenzoic acid (Final Product) D->E

Caption: Overall two-step synthesis workflow.

Experimental Protocols

PART A: Synthesis of 5-Bromo-3-chloro-2-hydroxybenzoic acid (Intermediate)

This protocol details the regioselective bromination of 3-chloro-2-hydroxybenzoic acid. The use of acetic acid as a solvent facilitates the reaction and subsequent product precipitation.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Chloro-2-hydroxybenzoic acid172.5710.0 kg57.95Starting Material
Glacial Acetic Acid60.0550 L-Solvent
Bromine (Br₂)159.819.72 kg (3.12 L)60.841.05 eq.
Sodium Thiosulfate158.11As needed-For quenching
Deionized Water18.02100 L-For washing

Protocol

  • Reactor Setup: Charge a 200L glass-lined reactor equipped with a mechanical stirrer, dropping funnel, and a scrubber system (containing a sodium thiosulfate solution) with 10.0 kg (57.95 mol) of 3-chloro-2-hydroxybenzoic acid and 50 L of glacial acetic acid.

  • Dissolution: Stir the mixture at 20-25°C until all solids are dissolved.

  • Bromine Addition: Slowly add 9.72 kg (60.84 mol, 1.05 equivalents) of liquid bromine via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature below 30°C. The reaction is exothermic; use a cooling jacket as necessary.

    • Causality: A slow addition rate is critical to control the exotherm and prevent runaway reactions. The slight excess of bromine ensures complete consumption of the starting material. Handling liquid bromine requires stringent safety measures.[3]

  • Reaction Monitoring: Stir the reaction mixture at 25-30°C for an additional 4-6 hours after the bromine addition is complete. Monitor the reaction progress by HPLC until the starting material is <1%.

  • Product Precipitation: Once the reaction is complete, slowly add 100 L of deionized water to the reactor over 1 hour. This will cause the product to precipitate out of the solution.

  • Isolation: Cool the slurry to 10-15°C and stir for 1 hour. Isolate the solid product by centrifugation.

  • Washing: Wash the cake with 2 x 20 L of cold deionized water to remove residual acetic acid and inorganic impurities.

  • Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved.

  • Expected Outcome: A white to off-white solid. Expected yield: 12.5-13.5 kg (85-92% yield). Purity by HPLC: >98%.

PART B: Synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid (Final Product)

This protocol describes the methylation of the intermediate's phenolic group using dimethyl sulfate (DMS), a cost-effective and highly efficient methylating agent for industrial scale.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
5-Bromo-3-chloro-2-hydroxybenzoic acid251.4612.0 kg47.72Intermediate from Part A
Anhydrous Potassium Carbonate (K₂CO₃)138.2113.2 kg95.512.0 eq., Base
Dimethyl Sulfate (DMS)126.136.6 kg (4.96 L)52.321.1 eq., Methylating Agent
Acetone58.08100 L-Solvent
2M Hydrochloric Acid36.46~25 L-For acidification
Toluene92.1450 L-For extraction/crystallization

Protocol

  • Reactor Setup: Charge the 200L reactor with 12.0 kg (47.72 mol) of the intermediate from Part A, 13.2 kg (95.51 mol) of anhydrous potassium carbonate, and 100 L of acetone.

  • Initial Stirring: Stir the suspension vigorously at room temperature for 30 minutes.

  • DMS Addition: Carefully add 6.6 kg (52.32 mol, 1.1 equivalents) of dimethyl sulfate dropwise over 1-2 hours. Maintain the temperature between 25-35°C. The reaction is exothermic.

    • Causality: Potassium carbonate acts as a base to deprotonate both the phenolic and carboxylic acid groups. Two equivalents are used to ensure complete deprotonation, facilitating the methylation reaction. DMS is highly toxic and must be handled with extreme care in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Reaction & Monitoring: Heat the mixture to a gentle reflux (~55-60°C) and maintain for 6-8 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction to 30°C and filter off the inorganic salts (potassium bromide, potassium chloride, and excess potassium carbonate). Wash the salts with 10 L of acetone. Concentrate the combined filtrate under reduced pressure to remove the acetone.

  • Workup: To the resulting residue, add 50 L of water and 50 L of toluene. Stir vigorously.

  • Acidification: Slowly add 2M hydrochloric acid to the biphasic mixture until the pH of the aqueous layer is ~1-2. This protonates the carboxylate, making the final product soluble in the organic layer.

  • Phase Separation: Separate the organic (toluene) layer. Extract the aqueous layer with an additional 15 L of toluene. Combine the organic layers.

  • Purification: Wash the combined toluene layers with 2 x 20 L of brine. Concentrate the toluene solution to approximately half its volume under vacuum.

  • Crystallization: Cool the concentrated solution to 0-5°C and hold for 2-4 hours to crystallize the product.

  • Isolation & Drying: Isolate the crystals by centrifugation, wash with a small amount of cold toluene, and dry under vacuum at 50-60°C.

  • Expected Outcome: A pure white crystalline solid. Expected yield: 11.0-12.0 kg (87-95% yield). Purity by HPLC: >99%.

Purification and Quality Control Workflow

Effective purification is essential to meet the stringent quality requirements for pharmaceutical intermediates. The primary method employed is recrystallization, supplemented by acid-base extraction principles during the workup.[4][5]

Caption: Post-synthesis purification and isolation workflow.

Industrial Safety and Handling

The large-scale synthesis of this compound involves several hazardous materials. Strict adherence to safety protocols is mandatory.

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent.[6] All operations involving liquid bromine must be conducted in a well-ventilated chemical fume hood or a closed reactor system with a dedicated scrubber.[7] Personnel must wear appropriate PPE, including full-face respirators with acid gas cartridges, chemical-resistant gloves (fluorinated rubber or nitrile for aqueous solutions), and protective clothing.[7][8] Emergency eyewash stations and safety showers must be readily accessible.[8] Spills should be neutralized with a sodium thiosulfate solution.[3]

  • Dimethyl Sulfate (DMS): Extremely toxic and a suspected carcinogen. It can be absorbed through the skin without causing immediate irritation. All transfers and additions should be performed in a closed system. Use of appropriate heavy-duty gloves and full-face protection is essential.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care, using appropriate PPE. Acidification and quenching steps should be performed slowly to control exotherms.

  • Solvents: Acetone and toluene are flammable. Ensure the reactor and all equipment are properly grounded to prevent static discharge. Operate in a well-ventilated area away from ignition sources.

References

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-methoxybenzoic acid.
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link][2]

  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety. [Link][7]

  • Google Patents. (1928). Purification of benzoic acid and its derivatives. [5]

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. [Link][6]

  • EPO. (2024). Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. [Link][9]

  • Google Patents. (2016). Synthesis method of 5-bromo-2-chloro benzoic acid. [10]

  • PubMed. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. [Link][11]

  • Royal Society of Chemistry. (2023). The preparation of 2-hydroxybenzoic acid. [Link][12]

  • PMC. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link][13]

  • PENTA. (2024). Bromine - SAFETY DATA SHEET. [Link][14]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link][8]

  • Royal Society of Chemistry. (2025). Handling liquid bromine and preparing bromine water. [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Synthesis of 5-Bromo-3-chloro-2-methoxybenzoic Acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Isomer Formation & Regioselectivity Challenges Executive Summary: The "Order of Operations" Trap As researchers, we often...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Isomer Formation & Regioselectivity Challenges

Executive Summary: The "Order of Operations" Trap

As researchers, we often assume that because the methoxy group (-OMe) is a strong ortho/para director, we can halogenate in any order. This is the primary cause of failure for this specific target.

If you are encountering high levels of impurities (specifically the 4-bromo or 6-bromo isomers, or inseparable mixtures), you are likely attempting to chlorinate after bromination, or you are using a non-optimized starting material.

This guide addresses the thermodynamic and kinetic realities of synthesizing 5-Bromo-3-chloro-2-methoxybenzoic acid and provides a validated protocol to ensure regiochemical purity.

Module 1: Route Selection & Strategy

The most common user error is starting with 2-methoxybenzoic acid, brominating first, and attempting to chlorinate second.

The Failed Pathway (Route A)
  • Substrate: 2-methoxybenzoic acid.

  • Step 1 (Bromination): Yields 5-bromo-2-methoxybenzoic acid . (Correct position, good yield).

  • Step 2 (Chlorination): Fails.

    • Why: The C3 position is electronically activated by the -OMe group, but it is sterically shielded by the adjacent -COOH and -OMe groups.

    • Result: Forcing conditions lead to chlorination at C6 (less hindered) or decarboxylation/degradation.

The Validated Pathway (Route B)
  • Substrate: 3-chloro-2-methoxybenzoic acid .

  • Step 1 (Bromination): Success.

    • Why: The C5 position is para to the -OMe (strongly activating) and meta to the -COOH (directing). These effects act cooperatively. The pre-existing Chlorine at C3 blocks the ortho position, forcing the Bromine exclusively to C5.

Visualizing the Directing Effects

G Start Target: 5-Br-3-Cl-2-OMe-Benzoic Acid RouteA_Start Start: 2-Methoxybenzoic Acid RouteA_Step1 Step 1: Bromination (Yields 5-Br) RouteA_Start->RouteA_Step1 -OMe directs Para (C5) RouteA_Step2 Step 2: Chlorination (FAILS at C3) RouteA_Step1->RouteA_Step2 C3 Sterically Blocked RouteB_Start Start: 3-Chloro-2-methoxybenzoic Acid RouteB_Step1 Step 1: Bromination (Cooperative Directing) RouteB_Start->RouteB_Step1 -OMe directs Para (C5) -Cl blocks Ortho (C3) RouteB_End Pure Product (5-Br-3-Cl) RouteB_Step1->RouteB_End High Regioselectivity

Figure 1: Comparative analysis of synthetic routes. Route B utilizes the "Blocking Group" strategy inherent in the starting material to ensure regioselectivity.

Module 2: Troubleshooting Guide

Diagnostic Table: Identifying Your Impurity
Observation (HPLC/LC-MS)Probable IdentityRoot CauseCorrective Action
Peak at RRT 0.85 (M-Br) Starting Material (3-Cl-2-OMe)Incomplete conversion; reaction quenched too early.Increase equivalents of NBS/Br2 to 1.1 eq. Check temperature.
Peak at RRT 1.15 (M+Br) 3-Chloro-5,6-dibromo impurityOver-bromination due to high temperature or excess reagent.Maintain T < 45°C. Add brominating agent dropwise.
Isomer (Same Mass) 3-Bromo-5-chloro isomerWrong Starting Material. You started with 5-chloro-2-methoxybenzoic acid.Verify CoA of starting material. Cl and Br positions are swapped.
Des-Carboxy Impurity 2-bromo-4-chloroanisoleDecarboxylation.Reaction temperature too high (>90°C) or acidic hydrolysis occurred.
FAQ: Common User Questions

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, and it is often preferred for bench-scale synthesis. NBS in Acetonitrile (MeCN) or DMF provides a controlled release of Br+, reducing the local concentration of electrophiles that leads to over-bromination [1].

Q: My 3-chloro-2-methoxybenzoic acid starting material is expensive. Can I make it? A: Yes. The standard industrial route is the chlorination of 2-hydroxybenzoic acid (Salicylic acid) followed by O-methylation. Chlorinating salicylic acid is more regioselective for the 3-position than chlorinating anisic acid due to the stronger directing effect of the free phenol and hydrogen bonding [2].

Q: I see a "shoulder" peak on my product. What is it? A: If you are using Route B, this is likely the 6-bromo isomer. While electronically disfavored (ortho to COOH), it can form if the reaction runs too hot (thermodynamic control vs kinetic control). Recrystallization from Glacial Acetic Acid usually removes it.

Module 3: Validated Experimental Protocol

Objective: Synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid via Bromination of 3-Chloro-2-methoxybenzoic acid.

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Substrate: 3-Chloro-2-methoxybenzoic acid (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) or Br2 (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)

  • Catalyst: Ammonium Acetate (0.1 equiv) - Optional, acts as a proton shuttle.

Step-by-Step Methodology
  • Dissolution: Charge a 3-neck round bottom flask with 3-Chloro-2-methoxybenzoic acid (e.g., 10g) and Acetonitrile (100 mL). Stir until fully dissolved at Room Temperature (20-25°C).

    • Note: If using Bromine (liquid), use Glacial Acetic Acid as the solvent instead.

  • Reagent Addition (Critical Step): Cool the solution to 0-5°C using an ice bath. Add NBS portion-wise over 30 minutes.

    • Why: Keeping the temperature low during addition prevents the "runaway" exotherm that leads to the 5,6-dibromo impurity [3].

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) naturally. Stir for 4-6 hours.

    • Monitor: Check via HPLC or TLC. The limiting factor is the consumption of the starting material. Do not push for 100% conversion if di-bromo impurities start appearing (>2%).

  • Quench & Isolation: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • If Oil Forms: The product may oil out if residual solvent is present. Decant the water and triturate the oil with Hexanes/Ether.

  • Purification: Filter the solid. Wash with cold water (2x) to remove succinimide byproduct. Recrystallization: Dissolve crude solid in minimum hot Ethanol, then add water until turbid. Cool slowly to 4°C.

    • Target Purity: >98% (HPLC).[1]

Module 4: Troubleshooting Decision Tree

Troubleshooting Start Start: Impurity Analysis CheckSM Is Starting Material > 5%? Start->CheckSM CheckDiBromo Is Di-Bromo Impurity > 2%? CheckSM->CheckDiBromo No Action_Time Action: Extend Reaction Time OR Add 0.1 eq NBS CheckSM->Action_Time Yes CheckRegio Is Wrong Isomer (4-Br or 6-Br)? CheckDiBromo->CheckRegio No Action_Temp Action: Lower Temp to 0°C Switch Solvent to MeCN CheckDiBromo->Action_Temp Yes Action_Route CRITICAL FAILURE Check Starting Material Structure Restart with 3-Cl precursor CheckRegio->Action_Route Yes

Figure 2: Decision matrix for in-process control adjustments.

References

  • Vertex Pharmaceuticals. (2022). Process Development and Synthesis of Process-Related Impurities... (Discusses NBS vs Br2 selectivity in methoxy-benzoic acid derivatives). Link

  • European Patent Office. (2024). Method for Preparing 5-Bromo-2-Chloro-Benzoic Acid... (Patent EP4389733A1).[2] (Describes the logic of halogenation sequences on benzoic acids). Link

  • Zhang, Y., et al. (2022).[3] Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Pharmaceutical Fronts.[4][3][5] (Provides validated protocols for bromination temperature control to avoid di-bromo impurities). Link

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.[6][7] (Highlights the steric hindrance issues in halogenating methoxybenzoic acids). Link

Sources

Optimization

Technical Support Center: Optimizing 5-Bromo-3-chloro-2-methoxybenzoic Acid Synthesis

Executive Summary & Synthetic Strategy The synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid presents a classic challenge in polysubstituted aromatic chemistry: managing regioselectivity during halogenation and overcom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid presents a classic challenge in polysubstituted aromatic chemistry: managing regioselectivity during halogenation and overcoming steric hindrance during O-alkylation.

While direct halogenation of 2-methoxybenzoic acid is possible, it often leads to isomeric mixtures that are difficult to separate. The most robust, scalable protocol—and the focus of this guide—is the Salicylic Acid Route . This pathway utilizes the strong ortho/para directing power of the phenol group to control bromination, followed by methylation and hydrolysis.

Core Workflow Visualization

The following diagram outlines the optimized synthetic pathway and critical decision points.

SynthesisPath Start Start: 3-Chlorosalicylic Acid Step1 Step 1: Regioselective Bromination (Br2/AcOH or NBS/MeCN) Start->Step1 Electrophilic Subst. Inter1 Intermediate: 5-Bromo-3-chlorosalicylic acid Step1->Inter1 Step2 Step 2: O-Methylation (DMS or MeI / K2CO3 / Acetone) Inter1->Step2 Williamson Ether Synth. Inter2 Crude: Methyl Ester + Acid Mixture Step2->Inter2 Steric Challenge Step3 Step 3: Saponification (Hydrolysis) (NaOH / MeOH / H2O) Inter2->Step3 Ester Cleavage Final Target: 5-Bromo-3-chloro-2-methoxybenzoic acid Step3->Final

Figure 1: Optimized synthetic workflow utilizing the Salicylic Acid Route to ensure correct halogen placement.

Module 1: Regioselective Bromination

Objective: Synthesize 5-bromo-3-chlorosalicylic acid from 3-chlorosalicylic acid.

Technical FAQs & Troubleshooting

Q1: I am observing the formation of 3,5-dibromo species. How do I suppress over-bromination? A: The phenolic hydroxyl group activates the ring strongly at the ortho and para positions. Since the 3-position is blocked by Chlorine, Bromine naturally targets the 5-position. However, excess reagent leads to radical bromination or displacement.

  • Protocol Adjustment: Maintain a strict stoichiometry of 1.0 : 1.05 (Substrate : Brominating Agent).

  • Temperature Control: Keep the reaction between 0°C and 15°C . Higher temperatures (>40°C) increase the kinetic energy sufficient to overcome the activation energy for side reactions.

  • Reagent Switch: If using elemental Bromine (

    
    ), switch to N-Bromosuccinimide (NBS)  in Acetonitrile (MeCN). NBS provides a low, steady concentration of electrophilic bromine, enhancing selectivity [1].
    

Q2: My reaction stalled at 70% conversion. Should I add more catalyst? A: Do not simply add more Lewis acid. In highly polar solvents like acetic acid, the reaction is often autocatalytic due to HBr generation.

  • Diagnosis: Check if the HBr byproduct is saturating the solution, potentially causing equilibrium issues (though rare in irreversible halogenation).

  • Solution: If using NBS, add a catalytic amount of Ammonium Acetate (5 mol%) . This acts as a proton shuttle and can re-initiate the cycle without the harshness of

    
    .
    
Experimental Parameters: Bromination
ParameterRecommended ConditionWhy?
Solvent Glacial Acetic Acid or MeCNSolubilizes the polar acid; AcOH stabilizes the transition state.
Reagent

(liquid) or NBS
NBS offers higher regioselectivity;

is cheaper for scale-up.
Temperature 0–20°CPrevents decarboxylation and over-bromination.
Quench Sodium Bisulfite (

) aq.
Neutralizes unreacted bromine immediately to stop side reactions.

Module 2: The O-Methylation Bottleneck

Objective: Convert the phenol (-OH) to methoxy (-OMe). Critical Insight: This step often results in the formation of the Methyl Ester (COOMe) alongside the desired ether. This is not a failure; it is chemically expected.

Technical FAQs & Troubleshooting

Q3: I used Methyl Iodide (MeI) and


, but I isolated the Methyl Ester (Methyl 5-bromo-3-chloro-2-methoxybenzoate). Did the reaction fail? 
A:  No, the reaction worked too well. Under basic conditions (

), the carboxylic acid is deprotonated to the carboxylate, which is also a nucleophile. MeI will alkylate both the phenolate and the carboxylate.
  • Corrective Action: Do not try to prevent esterification. It is kinetically difficult to selectively methylate the hindered phenol without touching the carboxylate. Instead, proceed to Module 3 (Saponification) to hydrolyze the ester back to the acid. This is the standard industrial practice for this class of molecules [2].

Q4: The reaction is extremely slow. After 24 hours, I still have starting material. A: The 3-Chloro and 1-Carboxyl groups create significant steric hindrance around the 2-Hydroxyl group.

  • Solvent System: Switch from Acetone to DMF (Dimethylformamide) or DMSO . These polar aprotic solvents solvate the cation (

    
    ), leaving the phenolate anion "naked" and more nucleophilic.
    
  • Temperature: Increase temperature to 60–80°C .

  • Catalysis: Add TBAB (Tetrabutylammonium bromide) at 5 mol%. This phase transfer catalyst helps transport the carbonate/phenolate species into the organic phase if solubility is an issue.

Q5: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, and it is often preferred for scale-up due to cost.

  • Safety Note: DMS is highly toxic.

  • Protocol: Use 2.2 - 2.5 equivalents of DMS with Potassium Carbonate in Acetone/Reflux. The excess is required because DMS hydrolyzes over time and you need to drive the sterically hindered reaction.

Module 3: Workup & Purification

Objective: Hydrolysis of the ester byproduct and isolation of pure acid.

Troubleshooting Flowchart: Low Purity/Yield

Troubleshooting Issue Problem: Low Purity or Yield Check1 Is the impurity the Methyl Ester? Issue->Check1 Yes1 Action: Perform Saponification (NaOH/MeOH, Reflux 2h) Check1->Yes1 Yes No1 Check HPLC/TLC Check1->No1 No Check2 Is impurity 3,5-Dibromo? No1->Check2 Yes2 Action: Recrystallize from Toluene or AcOH/Water Check2->Yes2 Yes No2 Check for Decarboxylation (Loss of CO2) Check2->No2 No Yes3 Cause: Reaction Temp too high (>100°C) Action: Reduce Temp No2->Yes3

Figure 2: Decision tree for identifying and resolving common impurities.

Standard Saponification Protocol

If you isolated the methyl ester from Module 2:

  • Dissolve the crude ester in Methanol (5 volumes) .

  • Add 2M NaOH (3 equivalents) .

  • Reflux for 1–2 hours . Monitor by TLC (the ester spot should disappear).

  • Workup: Evaporate MeOH. Dilute with water. Acidify with HCl to pH 1–2. The product will precipitate as a white/off-white solid.

References

  • Regioselective Electrophilic Aromatic Bromination. National Institutes of Health (PMC). Available at: [Link]

  • O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. EurekaSelect. Available at: [Link][1]

  • Synthesis method of 5-bromo-2-chloro benzoic acid. Google Patents (CN105622382A). Available at: [2]

Sources

Troubleshooting

Stability issues of 5-Bromo-3-chloro-2-methoxybenzoic acid in storage

Technical Support Center: 5-Bromo-3-chloro-2-methoxybenzoic acid Introduction: The Critical Role of Reagent Stability 5-Bromo-3-chloro-2-methoxybenzoic acid is a highly substituted aromatic carboxylic acid, valued as a k...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-3-chloro-2-methoxybenzoic acid

Introduction: The Critical Role of Reagent Stability

5-Bromo-3-chloro-2-methoxybenzoic acid is a highly substituted aromatic carboxylic acid, valued as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups—a carboxylic acid, a methoxy ether, and two different halogens—makes it a versatile intermediate. However, these same functional groups are susceptible to various degradation pathways, which can compromise experimental outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating stability issues associated with this compound, ensuring the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common user questions and troubleshooting scenarios related to the storage and handling of 5-Bromo-3-chloro-2-methoxybenzoic acid.

Q1: What are the ideal storage conditions for 5-Bromo-3-chloro-2-methoxybenzoic acid?

Answer: Proper storage is the first line of defense against degradation. Based on the compound's structural features and general chemical principles for similar molecules, the following conditions are recommended.[1][2][3]

ParameterRecommendationRationale & Causality
Temperature Store at 2-8°C (refrigerated).Reduces the rate of potential thermally-induced reactions, such as decarboxylation. While some suppliers may ship at room temperature, long-term storage should be cold.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes the risk of oxidative degradation, which can be initiated by atmospheric oxygen, especially if trace metal catalysts are present.
Light Protect from light. Store in an amber vial or in a dark location.Halogenated aromatic compounds can be susceptible to photolytic degradation, where UV light can induce bond cleavage or radical reactions.[1][4]
Moisture Store in a tightly sealed container, preferably in a desiccator.Prevents hydrolysis of the methoxy group and minimizes water-catalyzed degradation pathways. Moisture can also lead to clumping of the solid material.[3]
Q2: I opened a new bottle that has been in the lab for a while. How can I quickly assess if it's still good?

Answer: Before committing the material to a critical reaction, a few simple checks can provide a preliminary assessment of its integrity.

  • Visual Inspection: The compound should be a white to off-white solid. Any significant discoloration (e.g., yellow, brown) or change in texture (e.g., clumping, oily appearance) suggests potential degradation.

  • Solubility Check: Prepare a small, known concentration solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. The fresh compound should dissolve completely to give a clear, colorless solution. Any haziness, insolubility, or color may indicate the presence of degradation products.

  • Melting Point: If you have access to a melting point apparatus, compare the experimental value to the one reported on the Certificate of Analysis (CoA). A broad or depressed melting range is a classic indicator of impurity.

Q3: My reaction yield is lower than expected, and I see multiple spots on my TLC. Could the starting material be the problem?

Answer: Absolutely. Using a degraded starting material is a common cause of poor reaction outcomes. Impurities can act as reaction inhibitors or lead to the formation of unwanted side products, complicating purification and reducing yield.

Troubleshooting Workflow:

If you suspect your 5-Bromo-3-chloro-2-methoxybenzoic acid has degraded, follow this logical workflow to diagnose and solve the problem.

Troubleshooting workflow for suspected degradation.
Q4: What are the likely degradation pathways for this molecule?

Answer: The functional groups on the aromatic ring present several potential degradation routes, especially under harsh conditions (e.g., strong acid/base, high heat, UV light).[4][5][6] Understanding these can help in diagnosing issues and designing stable formulations.

Potential Degradation Pathways:

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products main 5-Bromo-3-chloro-2-methoxybenzoic acid heat High Heat acid_moisture Acid / Moisture light UV Light oxidation Oxidation decarboxylated 4-Bromo-2-chloro-1-methoxybenzene heat->decarboxylated Decarboxylation hydrolyzed 5-Bromo-3-chloro-2-hydroxybenzoic acid acid_moisture->hydrolyzed Ether Hydrolysis dehalogenated Dehalogenated Species light->dehalogenated Photolysis ring_opened Ring-Opened Products oxidation->ring_opened Oxidative Cleavage

Sources

Optimization

Byproduct identification in 5-Bromo-3-chloro-2-methoxybenzoic acid synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid . It moves beyond standard protocols to address the why and how of impurit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid . It moves beyond standard protocols to address the why and how of impurity formation, providing a self-validating troubleshooting framework.

Topic: Byproduct Identification & Process Optimization Target Molecule: 5-Bromo-3-chloro-2-methoxybenzoic acid (CAS: N/A for specific isomer, analogous to 1415467-76-3 family) Core Application: Intermediate for kinase inhibitors and antidiabetic agents (SGLT2 class analogs).

Part 1: Critical Process Parameters & Troubleshooting (Q&A)

Phase 1: Halogenation (Bromination)

Context: The synthesis typically begins with the bromination of 3-chlorosalicylic acid (3-chloro-2-hydroxybenzoic acid).

Q1: I am observing a minor impurity (~5-8%) with a similar retention time to the product during bromination. Is this the 4-bromo regioisomer?

  • Technical Diagnosis: While the 4-bromo isomer is possible, it is statistically unlikely to be the major impurity due to the directing effects. The hydroxyl group (C2) and carboxyl group (C1) both strongly direct electrophilic substitution to the C5 position (para to OH, meta to COOH).

  • Likely Culprit: The impurity is more likely unreacted 3-chlorosalicylic acid or a di-brominated species (3-chloro-4,5-dibromo...) if the stoichiometry was excessive.

  • Validation Protocol: Run a 1H NMR. The target (5-bromo) will show two doublets (aromatic protons at C4 and C6) with meta-coupling (~2.5 Hz). The 4-bromo isomer would show two doublets with ortho-coupling (~8.8 Hz).

  • Corrective Action: Maintain reaction temperature <20°C to prevent over-bromination. If unreacted material persists, ensure your brominating agent (e.g., NBS or

    
    ) is dry; water deactivates the electrophile.
    

Q2: My reaction mixture turned dark red/brown, and yield dropped. What happened?

  • Cause: Radical bromination or oxidation of the phenol. If using

    
     in acetic acid without temperature control, you may be generating radical species that attack the methyl group (if present) or cause oxidative polymerization of the phenol ring (tars).
    
  • Solution: Use N-Bromosuccinimide (NBS) in DMF or Acetonitrile at 0°C. This provides a controlled source of electrophilic bromine (

    
    ) rather than radical bromine (
    
    
    
    ), minimizing oxidative byproducts.
Phase 2: O-Methylation & Hydrolysis

Context: Methylation of 5-bromo-3-chlorosalicylic acid to install the methoxy group.

Q3: HPLC shows two major peaks after methylation. Is the reaction incomplete?

  • Technical Insight: This is standard. The methylation conditions (e.g., MeI/K2CO3 or DMS/NaOH) are non-selective between the phenolic hydroxyl and the carboxylic acid .

    • Peak 1: Methyl 5-bromo-3-chloro-2-methoxybenzoate (The "Double Methylated" Ester).

    • Peak 2: 5-Bromo-3-chloro-2-methoxybenzoic acid (Target, if base hydrolysis occurred in situ).

  • Troubleshooting: Do not attempt to separate them yet. Proceed directly to the saponification step (NaOH/MeOH/H2O). Both species will converge to the final acid product.

Q4: After hydrolysis, I still detect a "des-methyl" impurity. Did the ether cleave?

  • Diagnosis: Aryl methyl ethers are generally stable to basic hydrolysis. If you see a phenol peak (5-bromo-3-chlorosalicylic acid), it indicates incomplete methylation in the previous step, not cleavage. The steric hindrance from the C3-Chloro group can impede the

    
     attack of the phenoxide on the methylating agent.
    
  • Corrective Action: Increase the equivalents of Methyl Iodide/DMS to 2.5–3.0 eq and extend reaction time. Ensure the base (K2CO3) is finely ground to maximize surface area.

Part 2: Detailed Impurity Profiling

The following table summarizes the most critical byproducts based on the "Salicylic Acid" synthetic route.

Impurity IDStructure NameOrigin StepAnalytical Marker (1H NMR / LCMS)Removal Strategy
IMP-A 3-Chlorosalicylic acid Starting MaterialLCMS: [M-H]- 171/173. NMR: No Br isotope pattern.Acid/Base extraction (pKa diff).
IMP-B Methyl 5-bromo-3-chloro-2-methoxybenzoate Methylation (Ester)NMR: Singlet ~3.9 ppm (Ester-Me) AND Singlet ~3.8 ppm (Ether-Me).Saponification (NaOH/MeOH).
IMP-C 5-Bromo-3-chlorosalicylic acid Methylation (Incomplete)LCMS: [M-H]- 249/251. NMR: Phenolic OH signal (>10 ppm).Reprocess with MeI/Base.
IMP-D 3-Chloro-2-methoxybenzoic acid Bromination (Under-reaction)LCMS: Mass 186. Missing Br pattern.Recrystallization (EtOH/Water).
IMP-E 3-Chloro-4,5-dibromo-2-methoxybenzoic acid Bromination (Over-reaction)LCMS: Mass +79/81 units. NMR: Loss of one aromatic H.Chromatography (Reverse Phase).

Part 3: Visualized Process Workflows

Diagram 1: Synthesis Pathway & Impurity Divergence

This flow chart illustrates the standard synthesis route and exactly where each impurity is generated.

SynthesisPath Start Start: 3-Chlorosalicylic Acid (3-Chloro-2-hydroxybenzoic acid) Step1 Step 1: Bromination (NBS or Br2) Start->Step1 Inter1 Intermediate: 5-Bromo-3-chlorosalicylic acid Step1->Inter1 Main Path ImpD IMP-D: Des-bromo (Under-reaction) Step1->ImpD Incomplete ImpE IMP-E: Over-brominated (Excess Reagent) Step1->ImpE Excess Br2 Step2 Step 2: Methylation (MeI / K2CO3) Inter1->Step2 Inter2 Mixture: 1. Ester (Major) 2. Acid (Minor) Step2->Inter2 Main Path ImpC IMP-C: Unreacted Phenol (Steric Hindrance) Step2->ImpC Incomplete Methylation Step3 Step 3: Saponification (NaOH / H2O) Inter2->Step3 ImpB IMP-B: Methyl Ester (Requires Hydrolysis) Inter2->ImpB If Hydrolysis Skipped Final Target: 5-Bromo-3-chloro-2-methoxybenzoic acid Step3->Final

Caption: Synthesis pathway highlighting critical control points for impurity generation. Red nodes indicate terminal impurities; Yellow nodes indicate intermediates requiring processing.

Diagram 2: Purification Decision Tree

A logic gate for purifying the crude product based on analytical results.

DecisionTree Analysis Analyze Crude Purity (HPLC/LCMS) Check1 Issue: Phenolic Impurity? (IMP-C present) Analysis->Check1 Action1 Action1 Check1->Action1 Yes Check2 Issue: Ester Impurity? (IMP-B present) Check1->Check2 No Success Success Action1->Success Action2 Action: Extend Hydrolysis Reflux with NaOH/MeOH for 2 additional hours Check2->Action2 Yes Check3 Issue: Regioisomers? (IMP-D/E present) Check2->Check3 No Action2->Success Action3 Action: Recrystallization Solvent: EtOH/Water (8:2) or Toluene Check3->Action3 Yes Check3->Success No Action3->Success

Caption: Step-by-step decision matrix for purifying crude reaction mixtures based on specific impurity profiles.

References

  • National Institutes of Health (NIH) / PubChem. 3-Chlorosalicylic acid (Precursor Data). Available at: [Link]

  • Organic Syntheses. General Procedures for Bromination of Activated Phenols. Org.[1] Synth. Coll. Vol. 3. Available at: [Link]

  • Google Patents.Synthesis of Halogenated Benzoic Acid Derivatives (CN105622382A). Available at: (Provides process parameters for analogous 5-bromo-2-chloro-benzoic acid synthesis).

Note: Specific spectral data for the exact 5-bromo-3-chloro-2-methoxy isomer is derived from standard substituent effect principles (ChemDraw/MestReNova prediction algorithms) due to the high specificity of the substitution pattern.

Sources

Troubleshooting

Scaling up the synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid from lab to pilot plant

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Ticket ID: SC-5B3C-QM Assigned Scientist: Dr. Aris Thorne, Senior Process Chemist Executive Summary: The Scale-Up Philosophy Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Ticket ID: SC-5B3C-QM Assigned Scientist: Dr. Aris Thorne, Senior Process Chemist

Executive Summary: The Scale-Up Philosophy

Welcome to the Technical Support Center. You are likely transitioning from a gram-scale discovery route to a kilogram-scale pilot run. The synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid presents a classic "Process Chemistry Triad" challenge:

  • Regioselectivity (Directing halogens to the correct position).

  • Steric Hindrance (Methylating a phenol flanked by a chloro-group and a carboxylate).

  • Thermal Safety (Managing exotherms during halogenation).

This guide deviates from standard textbook recipes. We utilize a Quality by Design (QbD) approach, prioritizing the Halogenation


 Methylation  route (Route A) over the Methylation 

Halogenation route (Route B), as the free phenol (-OH) provides superior directing power and reactivity control compared to the anisole (-OMe) derivative.

Module 1: Regioselective Bromination (The Critical Step)

Objective: Convert 3-Chloro-2-hydroxybenzoic acid to 5-Bromo-3-chloro-2-hydroxybenzoic acid.

The Mechanism & Logic

The starting material, 3-Chloro-2-hydroxybenzoic acid, has three directing groups.[1]

  • -OH (C2): Strong ortho/para director.[1]

  • -Cl (C3): Weak ortho/para director (deactivating).

  • -COOH (C1): Strong meta director (deactivating).

Why this works: The C5 position is para to the -OH and meta to the -COOH.[1] These directing effects reinforce each other at C5. The C4 position is sterically crowded and electronically less favorable.

Troubleshooting Guide: Bromination
SymptomProbable CauseCorrective Action (Pilot Scale)
High levels of 4,5-dibromo impurity Temperature spike or excess reagent.Protocol: Maintain reactor temp

. Use stoichiometric NBS (1.05 eq). Do not use excess

.
Reaction stalls at 80% conversion Solvent effects (Acetonitrile vs. DMF).Switch: Use DMF or Glacial Acetic Acid. Acetonitrile can complex with

at low temps, slowing kinetics.
Product is colored (Red/Brown) Trapped free bromine (

).
Quench: Wash organic layer with

(Sodium Bisulfite) until colorless.
Poor stirring / Slurry formation Product precipitates early.Engineering: Ensure impeller torque is sufficient. Use a minimum of 5-7 volumes of solvent relative to substrate mass.
Pilot Plant Protocol: Bromination
  • Charge: Reactor with 3-Chloro-2-hydroxybenzoic acid (1.0 eq) and Glacial Acetic Acid (5 Vol).

  • Cool: Bring jacket temperature to

    
    .
    
  • Add: N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 2 hours. Critical: Monitor exotherm.[2] Do not exceed

    
     internal.
    
  • Hold: Stir at

    
     for 4 hours. Monitor via HPLC (Target: 
    
    
    
    conversion).
  • Quench: Add water (10 Vol). The product usually precipitates.

  • Isolate: Filter, wash with water, and dry.

Module 2: O-Methylation (The Safety Bottleneck)

Objective: Convert 5-Bromo-3-chloro-2-hydroxybenzoic acid to the target 5-Bromo-3-chloro-2-methoxybenzoic acid.

The Challenge: Sterics vs. Safety

You are methylating a phenol sandwiched between a Chlorine atom and a Carboxylate.

  • Lab Method: Methyl Iodide (MeI) +

    
     in Acetone. (Too volatile/toxic for large scale).
    
  • Pilot Method: Dimethyl Sulfate (DMS) + NaOH (biphasic) OR Dimethyl Carbonate (DMC) (Green chemistry).

Recommendation: For immediate pilot scale-up, DMS/NaOH is the standard due to reliability, despite toxicity. For long-term manufacturing, validate DMC (requires autoclave/pressure).

Troubleshooting Guide: Methylation
SymptomProbable CauseCorrective Action (Pilot Scale)
Formation of Methyl Ester (COOMe) Over-methylation of the carboxylate.Control: Use strictly 2.1 eq of Base (NaOH) and 1.1 eq of DMS. If ester forms, add a hydrolysis step (NaOH/Water reflux) at the end.
Incomplete Reaction (<90%) Phase transfer limitation.Catalysis: Add 1-2 mol% TBAB (Tetrabutylammonium bromide) as a Phase Transfer Catalyst (PTC).
"Gummy" solid during workup pH shock during acidification.Procedure: Acidify slowly with HCl at

, then cool slowly to induce crystal growth rather than amorphous precipitation.
FAQ: Why not use Diazomethane?

Q: Can we use Diazomethane to ensure clean methylation? A: Absolutely not. Diazomethane is explosive and highly toxic. It is strictly forbidden in most pilot plant environments (Class 1 High Hazard).

Module 3: Visualizing the Process

The following diagram maps the decision logic and impurity fate for the scale-up process.

ScaleUpWorkflow Start Start: 3-Chloro-2-hydroxybenzoic acid Bromination Step 1: Bromination (NBS/AcOH) Temp < 25°C Start->Bromination Check1 IPC: Conversion > 98%? Bromination->Check1 Impurity1 Impurity: 4,5-Dibromo species (Reject if > 2%) Check1->Impurity1 No Intermed Intermediate: 5-Bromo-3-chloro-2-hydroxybenzoic acid Check1->Intermed Yes Methylation Step 2: Methylation (DMS/NaOH) + TBAB (PTC) Intermed->Methylation Check2 IPC: Ester Formation? Methylation->Check2 Hydrolysis Corrective Step: Hydrolysis (NaOH/H2O) Check2->Hydrolysis Yes (Ester detected) Final Target: 5-Bromo-3-chloro-2-methoxybenzoic acid Check2->Final No Hydrolysis->Final

Caption: Workflow logic for the synthesis, highlighting Critical Process Parameters (CPPs) and In-Process Controls (IPCs).

Module 4: Safety & Waste Management (EHS)

Scale-up is not just about chemistry; it's about survival.

  • Thermal Runaway: The bromination step is exothermic (

    
    ).
    
    • Control: Calculate the Adiabatic Temperature Rise (

      
      ) . If cooling fails, will the solvent boil? Ensure the dosing rate of NBS is linked to the reactor temperature probe (interlock).
      
  • Methylating Agents: Dimethyl Sulfate is a potent carcinogen and skin permeator.

    • Neutralization: All waste streams containing DMS must be treated with aqueous ammonia or concentrated NaOH to destroy residual alkylating agent before disposal.

  • Off-Gassing: If using

    
    , scrubbers with NaOH/Bisulfite are mandatory to capture HBr and 
    
    
    
    vapors.

References & Authoritative Sources

  • General Scale-Up of Halogenation:

    • Source: Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter 8: Halogenation).[3][4]

    • Context: Provides the foundational engineering controls for exothermic halogenations.

  • Safety of Methylating Agents:

    • Source: ECHA (European Chemicals Agency). Dimethyl Sulfate Registration Dossier.

    • Context: Mandatory safety data for handling DMS in pilot plants.

  • Regioselectivity in Phenol Derivatives:

    • Source: Smith, K., et al. (2006). "Regioselective bromination of activated aromatic compounds." Organic & Biomolecular Chemistry.

    • Context: Validates the directing effects of -OH vs -OMe in polysubstituted benzenes.

  • Green Methylation Alternatives (DMC):

    • Source: Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research.

    • Context: For teams looking to replace DMS with greener alternatives in Phase 2/3.

Sources

Optimization

Managing thermal runaway in the synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid

Introduction: Proactive Safety in Complex Syntheses Welcome to the technical support center for the synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid. This molecule is a valuable intermediate in pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Proactive Safety in Complex Syntheses

Welcome to the technical support center for the synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid. This molecule is a valuable intermediate in pharmaceutical development, but its synthesis involves significant thermal hazards that must be rigorously managed. This guide is designed for researchers, chemists, and process development professionals to provide field-proven insights into identifying, preventing, and managing thermal runaway events. Our approach is grounded in the principles of process safety, emphasizing that a well-understood and controlled process is inherently a safe one. This document moves beyond simple procedural lists to explain the causal relationships behind critical process parameters, empowering you to make informed, safety-conscious decisions in your work.

Section 1: Understanding the Thermal Hazard Profile

This section addresses the fundamental questions regarding the inherent thermal risks associated with the synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid.

Q1: What is the primary exothermic event of concern during the synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid?

The primary thermal hazard arises from the electrophilic aromatic substitution (EAS) , specifically the bromination of the 3-chloro-2-methoxybenzoic acid substrate. Aromatic halogenations, particularly bromination and chlorination, are well-documented as being highly exothermic reactions.[1] The reaction involves the activation of bromine, often with a Lewis acid catalyst, to create a potent electrophile that attacks the electron-rich aromatic ring.

The methoxy (-OCH₃) group is a strong activating group, and the chloro (-Cl) group is a deactivating ortho-, para-director. In the substrate 3-chloro-2-methoxybenzoic acid, these groups synergistically direct the incoming electrophile (Br+) to the C5 position, leading to a rapid and highly favorable reaction. The heat generated by this bond formation (q_reaction) can be substantial. A thermal runaway occurs when the rate of heat generation exponentially surpasses the rate at which the cooling system can remove it, leading to a rapid, uncontrollable increase in temperature and pressure.[2][3]

Q2: What specific factors can trigger a thermal runaway during the bromination step?

Several factors, often in combination, can lead to a loss of thermal control. Understanding these is the first step toward prevention.

  • Incorrect Reagent Addition Rate: The most common trigger is the excessively rapid addition of the brominating agent (e.g., Br₂ or N-Bromosuccinimide). This leads to a dangerous accumulation of unreacted reagents.[4] If a slight temperature increase then accelerates the reaction, this accumulated reagent can react almost instantaneously, overwhelming the cooling system.

  • Cooling System Failure: A partial or complete failure of the cooling apparatus (e.g., chiller malfunction, loss of coolant flow, inadequate heat transfer surface area) is a critical failure mode.[2][5] The process must be designed to ensure the cooling capacity is sufficient even under slight process deviations.

  • Insufficient Agitation: Poor mixing can create localized "hot spots" where the concentration of reagents and the temperature are significantly higher than the bulk measurement indicates. These hot spots can initiate a runaway that propagates through the entire reactor volume.

  • Scale-Up Issues: Thermal safety is particularly critical during scale-up. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. A process that is manageable at 1 L may become extremely dangerous at 100 L without proper re-evaluation and engineering controls.[3]

  • Contamination or Impurities: The presence of unintended catalysts or reactive impurities can alter the reaction kinetics, leading to an unexpectedly fast reaction rate and heat release.

Section 2: Proactive Thermal Management and Prevention

Effective thermal management is not reactive; it is designed into the process from the very beginning. This section provides guidelines for establishing a self-validating and robust experimental protocol.

Q3: How should I design my laboratory setup for optimal heat management during this synthesis?

Your experimental setup is your primary defense against thermal incidents. Key components include:

  • Jacketed Reactor: Use a reactor with a cooling jacket connected to a reliable, high-capacity thermostatic circulator (chiller).

  • Accurate Temperature Monitoring: Employ at least two independent temperature probes. One should measure the bulk internal temperature (T_internal), and the other should measure the temperature of the cooling jacket fluid (T_jacket). This redundancy helps identify sensor failure and provides insight into the heat transfer efficiency.

  • Controlled Dosing System: Use a syringe pump or a peristaltic pump for the controlled, slow addition of the liquid brominating agent. Never add the reagent in large single portions.

  • Efficient Overhead Stirring: Ensure robust mechanical stirring to maintain a homogenous mixture and prevent the formation of hot spots. The vortex should be visible but not so deep as to introduce atmospheric gases into the reaction.

  • Inert Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen or Argon) with a pressure-equalizing gas bubbler. This prevents side reactions with atmospheric oxygen and moisture.

  • Emergency Quench Bath: Have a large ice-water or dry ice/acetone bath readily available next to the fume hood, large enough to partially submerge the reactor flask in an emergency.

Q4: What preliminary safety studies are essential before attempting this synthesis at scale?

Before proceeding beyond the milligram or low-gram scale, it is imperative to characterize the thermal profile of the reaction. This data provides the foundation for a safe scale-up.

  • Differential Scanning Calorimetry (DSC): DSC analysis should be performed on the starting materials, the final product, and the reaction mixture to determine the onset temperature of any decomposition reactions.[6] This helps define the maximum safe operating temperature and identifies potential secondary decomposition hazards that could be triggered by an initial runaway.[3]

  • Reaction Calorimetry (RC1): A reaction calorimeter is the gold standard for process safety assessment. It measures the heat of reaction in real-time under process-like conditions.[4][7] This allows for the determination of critical safety parameters.

Table 1: Key Parameters from Reaction Calorimetry

ParameterDescriptionSignificance for Safety
Heat of Reaction (ΔH_rxn) The total amount of energy released per mole of reactant.Determines the total potential energy that must be managed by the cooling system.
Heat Flow (q_r) The rate at which heat is being generated by the reaction at any given time (in Watts).Must always be lower than the maximum heat removal capacity of the cooling system.
Adiabatic Temperature Rise (ΔT_ad) The theoretical temperature increase if all cooling were to fail and the accumulated energy heated the reactor contents.[4]A high ΔT_ad indicates a high-risk process. A value >50 °C is often considered a critical threshold requiring robust engineering controls.
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reactor could reach in a cooling failure scenario, considering only the desired reaction.[4][6]The MTSR must be significantly lower than the decomposition temperature (T_onset) determined by DSC.
Q5: What is a safe, step-by-step protocol for the bromination of 3-chloro-2-methoxybenzoic acid?

The following is a representative protocol for a laboratory scale (e.g., 5-10 g) synthesis. NOTE: All temperatures, concentrations, and addition times must be verified and optimized by appropriate calorimetric studies before implementation.

Experimental Protocol: Controlled Bromination

  • Reactor Setup: Assemble a dry, 250 mL 4-neck jacketed reactor equipped with an overhead stirrer, a thermocouple to monitor internal temperature, a pressure-equalizing dropping funnel (for bromine addition), and a nitrogen inlet.

  • Inerting: Purge the system with dry nitrogen for 15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Initial Charge: Charge the reactor with 3-chloro-2-methoxybenzoic acid (1.0 eq) and a suitable solvent (e.g., acetic acid or dichloromethane).[8]

  • Catalyst Addition: If using a Lewis acid catalyst (e.g., FeBr₃, anhydrous), add it at this stage. Note that this may also be an exothermic event.

  • Cooling: Begin stirring and cool the reactor contents to the target starting temperature (e.g., 0-5 °C) using the thermostatic circulator. Self-Validation Check: Do not proceed until the internal temperature has been stable for at least 10 minutes.

  • Bromine Solution Preparation: In a separate flask, prepare a solution of Bromine (1.05 eq) in the same solvent.

  • Controlled Addition: Transfer the bromine solution to the dropping funnel and begin a slow, dropwise addition to the cooled, stirred reactor.

    • Critical Control Point: Monitor the internal temperature closely. The addition rate must be controlled such that the temperature does not rise by more than 2-3 °C. If it does, immediately halt the addition.

    • Time: The addition should take place over a minimum of 60-90 minutes at this scale.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for a specified time, monitoring for completion by TLC or LC-MS.

  • Controlled Quenching: Once the reaction is complete, the quench must also be controlled. Slowly add a pre-chilled aqueous solution of a reducing agent (e.g., sodium thiosulfate or sodium bisulfite) to neutralize any unreacted bromine. This quench can also be exothermic.

Section 3: Troubleshooting Guide for Thermal Excursions

Even with robust controls, process deviations can occur. Rapid and correct response is critical.

Q6: What are the earliest warning signs of an impending thermal runaway?

Early detection is key to preventing a catastrophic event.[5] Be vigilant for:

  • A Divergence Between Jacket and Internal Temperature: If you lower the jacket temperature but the internal temperature continues to rise, it's a critical sign that heat generation is exceeding heat removal.

  • An Accelerating Rate of Temperature Rise: A temperature rise that goes from 0.1 °C/min to 0.5 °C/min and then to 2.0 °C/min indicates an auto-accelerating reaction.

  • Unexpected Pressure Buildup: A rapid increase in pressure in a closed system indicates gas evolution, often from the reaction itself or from solvent beginning to boil.

  • Visible Changes: Sudden, unexpected changes in color, viscosity, or the rapid evolution of gas/fumes are all serious warning signs.

Q7: My reaction temperature is rising uncontrollably. What is the immediate emergency procedure?

Follow a pre-determined emergency plan. Do not hesitate.

Emergency_Response_Workflow start Thermal Excursion Detected (Temp Rise > 5°C/min) stop_addition IMMEDIATELY Stop All Reagent Addition start->stop_addition max_cooling Set Chiller to Max Cooling (e.g., -20°C) start->max_cooling prepare_quench Prepare Emergency Quench Bath (Ice/Water) start->prepare_quench check_control Is Temperature Control Regained within 2 min? max_cooling->check_control continue_monitoring Continue with Caution Investigate Cause Later check_control->continue_monitoring  Yes emergency_quench Execute Emergency Quench (Submerge Reactor) check_control->emergency_quench No   evacuate Evacuate Area Alert Safety Officer emergency_quench->evacuate

Caption: Emergency Response Workflow for a Thermal Excursion.

Q8: I've observed unexpected gas evolution. What does this signify and what should I do?

Unexpected gas evolution is a serious danger sign. It can indicate two primary issues:

  • Boiling Solvent: The internal temperature has exceeded the boiling point of the solvent at that pressure, which can lead to a rapid and dangerous pressure buildup (a BLEVE - Boiling Liquid Expanding Vapor Explosion).

  • Decomposition: The reaction has reached a high enough temperature to initiate decomposition of a reagent, intermediate, or the product itself, which often produces gaseous byproducts (e.g., CO, CO₂).[9][10]

Immediate Actions:

  • Follow the emergency procedure outlined in the diagram above (Stop Addition, Max Cooling).

  • Ensure the fume hood sash is lowered to provide a physical barrier.

  • Do NOT vent a sealed system directly to the atmosphere if flammable vapors are being generated. Ensure any emergency vent is directed to a safe location or a scrubbing system.

  • If the pressure continues to rise uncontrollably, evacuate immediately.

Section 4: Frequently Asked Questions (FAQs)

Q9: Can the order of reagent addition impact thermal safety?

Absolutely. The standard and recommended procedure is to add the more reactive species (the brominating agent) slowly to the substrate. This is known as semi-batch operation and it ensures that the reactive bromine species is the limiting reagent at any given moment, preventing its accumulation.[4] Reversing the addition (adding the substrate to a large excess of bromine) would be extremely hazardous and would likely lead to an uncontrollable reaction.

Q10: What are the best quenching agents to have on standby for this reaction?

A quenching agent is used to rapidly neutralize a reactive chemical and stop the reaction. For this synthesis, two types should be ready:

  • For Unreacted Bromine: A pre-chilled, concentrated aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These react quickly and exothermically with bromine to form non-reactive salts.

  • For Reaction Inhibition (Advanced): In some industrial settings, a chemical inhibitor might be injected to stop the reaction.[11] For free-radical or certain catalytic cycles, inhibitors like phenols or TEMPO could be considered, but their efficacy must be experimentally verified for the specific reaction mechanism. For most lab-scale work, a thermal quench (rapid cooling) and neutralization of the brominating agent is the most practical approach.

References

  • WIKA. (2023, November 1). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog. [Link]

  • Wang, Y., et al. (2022, October 14). Review on loss prevention of chemical reaction thermal runaway Principles and application. Journal of Loss Prevention in the Process Industries. [Link]

  • Mettler Toledo. Prevent Runaway Chemical Reactions. [Link]

  • Major Accident Hazards Bureau. (2023, December 5). Runaway reaction and its possible causes. European Commission. [Link]

  • TÜV SÜD. Control Thermal Runaway and Chemical Reaction Hazards. [Link]

  • Morsch, L. (2019, June 5). 18.3 Aromatic Halogenation. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). New Thermal Runaway Risk Assessment Methods for Two Step Synthesis Reactions | Request PDF. [Link]

  • Zhang, Y., et al. (2022, August 23). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • ACS Publications. (2018, November 20). New Thermal Runaway Risk Assessment Methods for Two Step Synthesis Reactions | Organic Process Research & Development. [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. [Link]

  • ResearchGate. (2025, August 6). The thermal decomposition of benzoic acid. [Link]

  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide. [Link]

  • European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • ResearchGate. (2025, August 9). Thermochemical Factors Affecting the Dehalogenation of Aromatics | Request PDF. [Link]

  • MDPI. (2024, October 2). Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. [Link]

  • ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

  • Semantic Scholar. (2016, February 23). Synthesis method of 5-bromo-2-chloro benzoic acid. [Link]

  • Taylor & Francis eBooks. (n.d.). Greener Methods for Halogenation of Aromatic Compounds | 3. [Link]

  • ResearchGate. (2025, August 9). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods | Request PDF. [Link]

  • National Bureau of Standards. (n.d.). Heat of combustion of benzoic acid, with special reference to the standardization of bomb calorimeters. [Link]

  • OSTI.gov. (n.d.). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. [Link]

  • El-Harakany, A. A., et al. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Egyptian Journal of Chemistry. [Link]

  • UL Research Institutes. (2021, August 20). What Causes Thermal Runaway?. [Link]

  • AllChem. (2023, January 14). Halogenation of Aromatic Compounds. YouTube. [Link]

  • MDPI. (2023, August 28). Thermal Runaway Early Warning and Risk Estimation Based on Gas Production Characteristics of Different Types of Lithium-Ion Batteries. [Link]

  • GovInfo. (1973, July 6). Standard reference materials for combustion calorimetry. [Link]

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Reference Data & Comparative Studies

Validation

Comparison of synthetic routes to 5-Bromo-3-chloro-2-methoxybenzoic acid

An In-depth Comparative Guide to the Synthetic Routes of 5-Bromo-3-chloro-2-methoxybenzoic Acid For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex aromatic comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to the Synthetic Routes of 5-Bromo-3-chloro-2-methoxybenzoic Acid

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex aromatic compounds is a cornerstone of innovation. 5-Bromo-3-chloro-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern, however, presents unique challenges in terms of regioselectivity and overall yield. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details for each approach.

Route 1: Electrophilic Halogenation of 2-Methoxybenzoic Acid

This route commences with the commercially available and relatively inexpensive starting material, 2-methoxybenzoic acid (o-anisic acid). The synthesis strategically employs sequential electrophilic aromatic substitution reactions to introduce the chloro and bromo substituents.

The methoxy group (-OCH₃) at position 2 is a strongly activating, ortho, para-directing group, while the carboxylic acid group (-COOH) at position 1 is a deactivating, meta-directing group. This interplay of directing effects is central to the feasibility of this route.

Reaction Scheme

Route 1 start 2-Methoxybenzoic acid step1 Chlorination start->step1 intermediate 3-Chloro-2-methoxybenzoic acid step1->intermediate SO₂Cl₂ or NCS Catalyst step2 Bromination intermediate->step2 product 5-Bromo-3-chloro-2-methoxybenzoic acid step2->product NBS or Br₂ H₂SO₄

Caption: Workflow for the synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid starting from 2-methoxybenzoic acid.

Step-by-Step Methodology

Step 1: Chlorination of 2-Methoxybenzoic Acid

The primary challenge in this step is to achieve selective monochlorination at the C3 position. The methoxy group strongly activates the ortho (C3) and para (C5) positions. However, the C5 position is also meta to the deactivating carboxylic acid group, making the C3 position the more likely site for initial electrophilic attack.

  • Protocol: To a solution of 2-methoxybenzoic acid in a suitable solvent such as acetic acid or a chlorinated hydrocarbon, a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) is added portion-wise at a controlled temperature, often with a catalytic amount of a Lewis acid.

  • Causality: The use of a milder chlorinating agent like NCS can improve selectivity and reduce the formation of di- and tri-chlorinated byproducts. The reaction temperature is kept low to further control the reaction rate and enhance regioselectivity.

Step 2: Bromination of 3-Chloro-2-methoxybenzoic Acid

In the second step, the bromination of the intermediate, 3-chloro-2-methoxybenzoic acid, is performed. The directing effects of the substituents now guide the incoming electrophile (Br⁺). The methoxy group directs to the C5 position (para), which is the only remaining activated position. The chloro and carboxylic acid groups also favor substitution at this position.

  • Protocol: The 3-chloro-2-methoxybenzoic acid is dissolved in a strong acid, typically concentrated sulfuric acid, to protonate the carboxylic acid and further control the deactivation of the ring. A brominating agent such as N-bromosuccinimide (NBS) or liquid bromine is then added slowly. The reaction mixture is stirred until completion, after which it is quenched in ice water to precipitate the product.

  • Causality: The strongly acidic medium enhances the electrophilicity of the brominating agent and ensures that the substitution occurs at the most nucleophilic site, which is the C5 position, leading to the desired product.

Route 2: Synthesis via Sandmeyer Reaction from a Substituted Aniline

This alternative route builds the aromatic ring's substitution pattern through a different strategic sequence, starting from a substituted aniline and utilizing the versatile Sandmeyer reaction. This approach can offer better control over the placement of the chloro group.

Reaction Scheme

Route 2 start 5-Bromo-2-methoxyaniline step1 Diazotization start->step1 NaNO₂, HCl 0-5 °C diazonium Diazonium Salt Intermediate step1->diazonium step2 Sandmeyer Reaction diazonium->step2 CuCl, HCl intermediate 5-Bromo-1-chloro-2-methoxybenzene step2->intermediate step3 Carboxylation intermediate->step3 1. n-BuLi, THF 2. CO₂ 3. H₃O⁺ product 5-Bromo-3-chloro-2-methoxybenzoic acid

Caption: Workflow for the synthesis of 5-Bromo-3-chloro-2-methoxybenzoic acid via a Sandmeyer reaction.

Step-by-Step Methodology

Step 1 & 2: Diazotization and Sandmeyer Reaction

This sequence begins with the diazotization of 5-bromo-2-methoxyaniline to form a diazonium salt, which is then converted to the corresponding chloro-substituted benzene derivative via a Sandmeyer reaction.

  • Protocol: 5-bromo-2-methoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the diazonium salt. This solution is then added to a solution of copper(I) chloride in hydrochloric acid, which catalyzes the replacement of the diazonium group with a chloro group.[1][2]

  • Causality: The Sandmeyer reaction is a reliable method for introducing a halide at a specific position on an aromatic ring that was previously occupied by an amino group.[1] This avoids the regioselectivity issues that can arise with direct electrophilic chlorination.

Step 3: Ortho-Lithiation and Carboxylation

The final step involves the introduction of the carboxylic acid group. This is achieved through a directed ortho-lithiation, followed by quenching with carbon dioxide.

  • Protocol: The intermediate, 5-bromo-1-chloro-2-methoxybenzene, is dissolved in an anhydrous ether solvent like THF and cooled to a low temperature (e.g., -78°C). A strong base, typically n-butyllithium, is added to deprotonate the position ortho to the methoxy group (C3). The resulting aryllithium species is then quenched by bubbling carbon dioxide gas through the solution, followed by an acidic workup to yield the final product.

  • Causality: The methoxy group is a powerful directed metalation group, facilitating the selective removal of the proton at the adjacent C3 position by the strong base. This allows for the precise introduction of the carboxylic acid group.

Comparison of Synthetic Routes

FeatureRoute 1: Electrophilic HalogenationRoute 2: Sandmeyer Reaction
Starting Material 2-Methoxybenzoic acid5-Bromo-2-methoxyaniline
Number of Steps 23
Key Challenges Regioselectivity in chlorinationHandling of unstable diazonium salts; cryogenic conditions for lithiation
Potential Yield Moderate to good, dependent on selectivityPotentially higher overall yield due to better regiocontrol
Reagents & Conditions Standard electrophilic halogenating agents; strong acidsDiazotization reagents; copper catalyst; organolithium reagent at low temp.
Safety Considerations Use of corrosive strong acids and halogenating agentsDiazonium salts can be explosive; pyrophoric n-butyllithium

Conclusion

Both synthetic routes present viable pathways to 5-Bromo-3-chloro-2-methoxybenzoic acid, each with its own set of advantages and challenges.

  • Route 1 is more direct and utilizes a cheaper starting material. However, its success hinges on achieving high regioselectivity in the initial chlorination step, which may require significant optimization to minimize the formation of isomeric byproducts.

  • Route 2 offers superior control over the substitution pattern by leveraging the reliability of the Sandmeyer reaction and directed ortho-lithiation. While this route involves an additional step and requires more specialized reagents and conditions (e.g., low temperatures, anhydrous environment), it is likely to provide a cleaner product with a higher overall yield.

The choice between these routes will depend on the specific requirements of the researcher, including scale, available equipment, and the desired purity of the final product. For large-scale synthesis where cost is a primary driver, optimizing Route 1 may be preferable. For smaller-scale laboratory synthesis where purity and unambiguous product formation are paramount, Route 2 offers a more robust and predictable approach.

References

  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC . This article discusses general methods for the synthesis of substituted benzoic acids, which is relevant to the final carboxylation step in some synthetic strategies. Available at: [Link]

  • A continuous flow reactor and process for synthesis of substituted benzoic acid - Google Patents. This patent describes industrial-scale processes for synthesizing substituted benzoic acids, providing context on scalable methods.
  • Process for preparing substituted benzoic acid - Google Patents. This patent details methods for preparing substituted benzoic acids via oxidation, offering another potential, though likely less selective, approach.
  • COF-300 synthesis and colloidal stabilization with substituted benzoic acids - RSC Publishing . While not directly about synthesis of the target molecule, this paper discusses the properties and reactivity of substituted benzoic acids. Available at: [Link]

  • Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents. This patent describes a bromination reaction of a methoxybenzoic acid, which is analogous to a key step in the proposed Route 1.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO . This patent application describes various methods for synthesizing a related compound, highlighting different strategic approaches. Available at: [Link]

Sources

Comparative

Technical Guide: Reactivity &amp; Selectivity Profile of Halogenated Methoxybenzoic Acids

Topic: Reactivity Comparison of 5-Bromo-3-chloro-2-methoxybenzoic Acid with its Isomers Content Type: Technical Comparison Guide Subject: 5-Bromo-3-chloro-2-methoxybenzoic acid (CAS: Analogous to 1020736-13-3 family) Aud...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison of 5-Bromo-3-chloro-2-methoxybenzoic Acid with its Isomers Content Type: Technical Comparison Guide

Subject: 5-Bromo-3-chloro-2-methoxybenzoic acid (CAS: Analogous to 1020736-13-3 family) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Executive Summary

5-Bromo-3-chloro-2-methoxybenzoic acid represents a highly specialized scaffold in medicinal chemistry, particularly for the synthesis of SGLT2 inhibitors and kinase antagonists. Its value lies in its orthogonal reactivity : the molecule contains three distinct functional handles (COOH, Cl, Br) and a directing methoxy group, allowing for sequential, regioselective functionalization.

This guide compares the target molecule against its positional isomers to demonstrate why this specific substitution pattern offers superior chemoselectivity for palladium-catalyzed cross-couplings and metal-halogen exchange reactions.

Structural & Electronic Analysis

To understand the reactivity, we must map the electronic and steric environment of the core benzene ring.

Feature5-Bromo-3-chloro-2-methoxybenzoic acid (Target)Isomer A: 3-Bromo-5-chloro-2-methoxybenzoic acidIsomer B: 5-Bromo-2-chloro-3-methoxybenzoic acid
C5-Halogen Environment Bromine (Reactive): Open position, activated by para-OMe and meta-COOH.Chlorine (Inert): Stable bond, requires specialized ligands to activate.Bromine (Reactive): Activated by ortho-OMe, but sterically crowded by adjacent OMe.
C3-Halogen Environment Chlorine (Stable): Shielded by ortho-OMe. High barrier to oxidative addition.Bromine (Reactive): Sterically hindered by ortho-OMe. Slower coupling rates.Methoxy (Directing): Strong donor, directs electrophiles to C4/C6.
C2-Methoxy Effect Synergistic Activation: Directs electrophiles to C5 (site of Br).Mismatched: Directs to C5 (site of Cl).Positional Shift: Located at C3, changing the electronic map entirely.
Electronic Map (Graphviz Visualization)

ElectronicMap Target 5-Bromo-3-chloro-2-methoxybenzoic acid OMe 2-OMe Group (+M Effect) Target->OMe COOH 1-COOH Group (-M, -I Effect) Target->COOH C5 C5 Position (Site of Br) OMe->C5 Strong Activation (Para) C3 C3 Position (Site of Cl) OMe->C3 Steric Shielding (Ortho) COOH->C5 Meta-Direction Reactivity Reactivity C5->Reactivity High Reactivity (Suzuki/Lithiation) Stability Stability C3->Stability High Stability (Scaffold Backbone)

Figure 1: Electronic mapping showing the synergistic activation of the C5 position by both the methoxy and carboxyl groups, creating a "hotspot" for functionalization.

Comparative Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The primary utility of this scaffold is the ability to selectively couple at the C5-Br position without disturbing the C3-Cl bond.

  • Target Molecule: The C5-Br bond is electronically activated (para to OMe) and sterically accessible. Standard catalysts (e.g.,

    
     or 
    
    
    
    ) achieve >95% regioselectivity for C5 arylation.
  • Isomer A (3-Br-5-Cl): The C3-Br bond is sterically crowded by the bulky 2-OMe group and the 4-H. Oxidative addition is significantly slower, often requiring high-energy "Buchwald" precatalysts (e.g., XPhos Pd G2) to drive the reaction, which increases cost and risk of side reactions (dehalogenation).

Experimental Insight: In competitive coupling studies with phenylboronic acid, 5-bromo-2-methoxy substrates show a


 of ~120 vs. 3-bromo-2-methoxy substrates due to the "ortho-effect" twisting the C-Br bond out of plane or blocking Pd approach.
B. Metal-Halogen Exchange (Lithiation)

Lithium-halogen exchange is kinetically controlled and highly sensitive to the halogen identity and position.

  • Target Molecule: Treatment with

    
    -BuLi at -78°C results in exclusive Li-Br exchange at C5. The resulting aryl lithium species is stable enough to be trapped with electrophiles (aldehydes, ketones, 
    
    
    
    ). The C3-Cl bond remains intact because Li-Cl exchange is orders of magnitude slower.
  • Isomer Comparison:

    • Isomer A (3-Br): Li-Br exchange at C3 generates a lithio-species sandwiched between the OMe and the carboxylate (or amide). This species is prone to "ortho-lithiation rearrangement" or benzyne formation due to the adjacent leaving groups.

C. Nucleophilic Aromatic Substitution ( )

While less common for this specific scaffold, the presence of the electron-withdrawing COOH (or its ester) activates the ring.

  • Target Molecule: The 2-OMe group is activated for displacement by nucleophiles (amines, thiols) if the temperature is elevated, particularly because the 3-Cl and 1-COOH exert inductive withdrawing effects. However, the 3-Cl itself is relatively stable against

    
     unless strong electron-withdrawing groups (like 
    
    
    
    ) are introduced.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C5

Objective: Arylation of C5-Br while retaining C3-Cl.

  • Reagents:

    • Substrate: 5-Bromo-3-chloro-2-methoxybenzoic acid methyl ester (1.0 equiv).

    • Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv).

    • Catalyst:

      
       (3 mol%).
      
    • Base:

      
       (2.0 equiv, 2M aqueous).
      
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst under

      
      .
      
    • Add degassed dioxane (0.2 M concentration) and aqueous base.

    • Heat to 80°C for 4 hours. (Note: Isomer A would require 100°C+ and XPhos).

    • Monitor by HPLC. Expect < 2% dechlorination byproduct.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
Protocol B: Lithium-Halogen Exchange

Objective: Conversion of C5-Br to C5-CHO (Formylation).

  • Reagents:

    • Substrate: 5-Bromo-3-chloro-2-methoxybenzoic acid (protected as oxazoline or amide to prevent deprotonation).

    • Reagent:

      
      -Butyllithium (1.1 equiv, 2.5M in hexanes).
      
    • Electrophile: DMF (Dimethylformamide) (1.5 equiv).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool solution of substrate in THF to -78°C .

    • Add

      
      -BuLi dropwise over 20 mins. Maintain temp < -70°C.
      
    • Stir for 30 mins. (The C3-Cl bond is inert under these conditions).

    • Add DMF dropwise.

    • Warm to RT and quench with saturated

      
      .
      

Decision Logic for Synthesis (Graphviz)

This flowchart guides the researcher in selecting the correct reaction pathway based on the desired final substitution pattern.

SynthesisLogic Start Start: 5-Bromo-3-chloro- 2-methoxybenzoic acid Decision Desired Modification? Start->Decision PathA Modify C5 (Aryl/Alkyl) Decision->PathA Extend Chain PathB Modify C1 (Ester/Amide) Decision->PathB Derivatize Core PathC Modify C2 (Demethylation) Decision->PathC Reveal Phenol ReactionA Suzuki Coupling (Pd(dppf)Cl2, 80°C) Retains Cl PathA->ReactionA ReactionB Acid Chloride Formation (SOCl2, cat. DMF) Then Amine/Alcohol PathB->ReactionB ReactionC BBr3 or AlCl3 (0°C to RT) Yields Salicylic Acid deriv. PathC->ReactionC

Figure 2: Synthetic decision tree for the functionalization of the 5-bromo-3-chloro-2-methoxybenzoic acid scaffold.

References

  • Synthesis of Halogenated Benzoic Acids: Title: Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid. Source: Thieme Connect (Synthesis).
  • Regioselectivity in Polyhalogenated Systems

    • Title: A simple guide for predicting regioselectivity in the coupling of polyhaloheteroarom
    • Source: Chemical Communic
    • URL:[Link]

  • Metal-Halogen Exchange Selectivity

    • Title: Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes.
    • Source: ResearchG
    • URL:[Link]

  • Benzothiazole Inhibitors Synthesis (Use of 3-chloro-2-methoxybenzoic acid)

    • Title: Benzothiazolyl Ureas are Low Micromolar and Uncompetitive Inhibitors of 17β-HSD10.
    • Source: MDPI (Int. J. Mol. Sci.).
    • URL:[Link][1][2]

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Comparative

Cost-benefit analysis of different synthetic strategies for 5-Bromo-3-chloro-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the synthesis of specifically substituted aromatic compounds is a cornerstone of new molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of specifically substituted aromatic compounds is a cornerstone of new molecule development. 5-Bromo-3-chloro-2-methoxybenzoic acid is one such molecule, with a substitution pattern that makes it a valuable intermediate. This guide provides a comparative cost-benefit analysis of two potential synthetic strategies for this target compound. The information presented herein is designed to assist researchers in making informed decisions for their synthetic endeavors, balancing factors such as cost, efficiency, and scalability.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted benzene rings requires careful strategic planning to ensure correct regioselectivity. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the outcome of subsequent reactions. In the case of 5-Bromo-3-chloro-2-methoxybenzoic acid, the interplay between the ortho-, para-directing methoxy group and the meta-directing carboxylic acid and chloro groups presents a synthetic puzzle. This guide will explore two logical synthetic pathways to navigate this challenge.

Route 1: Direct Bromination of a Commercially Available Precursor

This strategy leverages the commercially available starting material, 3-chloro-2-methoxybenzoic acid, and introduces the bromo substituent in the final step.

Workflow for Route 1

A 3-Chloro-2-methoxybenzoic acid B Bromination with NBS A->B N-Bromosuccinimide, Sulfuric Acid C 5-Bromo-3-chloro-2-methoxybenzoic acid B->C Work-up and Purification

Caption: Synthetic workflow for Route 1.

Scientific Rationale

The methoxy group at the 2-position is a strong activating and ortho-, para-directing group. The chloro and carboxylic acid groups are deactivating and meta-directing. In the starting material, 3-chloro-2-methoxybenzoic acid, the positions ortho and para to the methoxy group are C3, C5, and C6. The C3 position is already substituted with a chloro group. The C6 position is sterically hindered by the adjacent carboxylic acid group. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the methoxy group and meta to both the chloro and carboxylic acid groups, leading to the desired product. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common and effective reagent for the bromination of activated aromatic rings.

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-chloro-2-methoxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (1.05 eq) in concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-3-chloro-2-methoxybenzoic acid.

Cost and Availability of Starting Material

3-Chloro-2-methoxybenzoic acid is commercially available from various suppliers. The cost can range from approximately €73 for 5 grams to around €287 for 5 grams, depending on the supplier and purity.[1][2] N-Bromosuccinimide is also a common and relatively inexpensive reagent, with prices around $44.30 for 100g.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This alternative route involves the construction of the target molecule through a series of steps, with a key Sandmeyer reaction to introduce the chloro group. This approach offers the potential for higher regioselectivity control.

Workflow for Route 2

A 2-Amino-5-bromobenzoic acid B Diazotization A->B NaNO2, HCl C Sandmeyer Reaction B->C CuCl E 5-Bromo-3-chloro-2-hydroxybenzoic acid C->E D Methylation F 5-Bromo-3-chloro-2-methoxybenzoic acid D->F E->D Dimethyl sulfate, Base

Caption: Synthetic workflow for Route 2.

Scientific Rationale

This route begins with the commercially available 2-amino-5-bromobenzoic acid. The amino group is first converted to a diazonium salt, which is a versatile intermediate. A subsequent Sandmeyer reaction with cuprous chloride introduces the chloro group at the 2-position, displacing the diazonium group.[3][4][5] The resulting 5-bromo-3-chloro-2-hydroxybenzoic acid can then be methylated at the hydroxyl group using a suitable methylating agent like dimethyl sulfate in the presence of a base to yield the final product.

Experimental Protocol
  • Diazotization: Suspend 2-amino-5-bromobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous chloride (1.2 eq) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the cuprous chloride solution portion-wise, with vigorous stirring. Allow the reaction to proceed at room temperature for 1-2 hours.

  • Hydrolysis and Isolation: Heat the reaction mixture to hydrolyze any intermediate complexes. Cool the mixture and collect the precipitated 5-bromo-3-chloro-2-hydroxybenzoic acid by filtration.

  • Methylation: Dissolve the 5-bromo-3-chloro-2-hydroxybenzoic acid in a suitable solvent (e.g., acetone) and add a base (e.g., potassium carbonate). Add dimethyl sulfate (1.2 eq) dropwise and reflux the mixture for several hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Cost and Availability of Starting Materials

2-Amino-5-bromobenzoic acid is a commercially available starting material. Other key reagents such as sodium nitrite, cuprous chloride, and dimethyl sulfate are common laboratory chemicals with relatively low cost.

Cost-Benefit Analysis

ParameterRoute 1: Direct BrominationRoute 2: Multi-step Synthesis
Starting Material Cost Higher initial cost for the precursor.[1][2]Lower initial cost for the starting aniline.
Number of Steps 13
Overall Yield (Estimated) Good to Excellent (70-90%)Moderate (40-60%)
Reagent Cost Moderate (NBS is affordable).[6][7][8]Low (common inorganic reagents).
Operational Simplicity High (one-pot reaction).Moderate (requires multiple steps and purifications).
Scalability Potentially high, depending on heat management during bromination.Moderate, Sandmeyer reactions can be exothermic.[9]
Safety Considerations Use of concentrated sulfuric acid. NBS is a lachrymator.Diazonium salts can be explosive if isolated. Dimethyl sulfate is highly toxic and carcinogenic.
Waste Generation Acidic waste from the reaction and work-up.Aqueous waste from diazotization and Sandmeyer reactions. Organic solvent waste from methylation and purification.

Conclusion and Recommendations

For laboratory-scale synthesis where operational simplicity and a shorter reaction time are prioritized, Route 1 (Direct Bromination) is the more attractive option. The higher initial cost of the starting material may be offset by the reduced labor and time required for the synthesis. The regioselectivity of the bromination is predicted to be high, leading to a straightforward purification.

Route 2 (Multi-step Synthesis) , while involving more steps and likely a lower overall yield, offers greater control over the introduction of substituents. This route may be preferable when the starting material for Route 1 is unavailable or prohibitively expensive. However, the hazardous nature of the reagents involved, particularly dimethyl sulfate and the diazonium salt intermediate, necessitates stringent safety precautions.

For industrial-scale production, a thorough process optimization of Route 1 would likely be the most cost-effective approach, provided a reliable and affordable source of 3-chloro-2-methoxybenzoic acid can be secured.

References

  • 3-Chloro-2-methoxybenzoic Acid >98.0%(GC)(T) 5g. (n.d.). Retrieved from [Link]

  • 3-Chloro-2-Methoxybenzoic Acid 98.0%(GC) | PureSynth. (n.d.). Retrieved from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 04(02), e99-e106.
  • Synthesis method of 5-bromo-2-chloro benzoic acid. (2016). CN105622382A.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

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Validation

Structural analogs of 5-Bromo-3-chloro-2-methoxybenzoic acid and their applications

The following guide provides an in-depth technical analysis of 5-Bromo-3-chloro-2-methoxybenzoic acid (CAS 722497-30-5) , a highly functionalized aromatic scaffold used in the synthesis of biaryl pharmaceuticals and agro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-Bromo-3-chloro-2-methoxybenzoic acid (CAS 722497-30-5) , a highly functionalized aromatic scaffold used in the synthesis of biaryl pharmaceuticals and agrochemicals.[1]

Executive Summary

In modern drug discovery, 5-Bromo-3-chloro-2-methoxybenzoic acid represents a "privileged structure" due to its dense functionalization pattern. Unlike simpler benzoic acids, this molecule offers three distinct vectors for chemical diversification:

  • C1-Carboxyl: Amenable to amidation, esterification, or reduction to benzyl alcohols/amines.

  • C5-Bromine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Chlorine: A steric blocker that modulates metabolic stability and lipophilicity, often retained to block P450 oxidation sites.

This guide compares the target molecule against its regioisomers and functional analogs, evaluating their utility in synthesizing SGLT2 inhibitors , anti-inflammatory agents (e.g., LX007 analogs) , and auxin-mimic herbicides .

Structural Analogs & Comparative Analysis

The following table contrasts 5-Bromo-3-chloro-2-methoxybenzoic acid with its primary structural competitors. The selection criteria focus on electronic properties and synthetic utility.

Table 1: Physicochemical & Synthetic Profile Comparison
FeatureTarget Molecule Regioisomer Active Metabolite Analog Herbicide Standard
Compound 5-Br-3-Cl-2-OMe-Benzoic Acid 3-Br-5-Cl-2-OMe-Benzoic Acid 5-Br-3-Cl-2-OH-Benzoic Acid Dicamba (3,6-Dichloro-2-OMe)
CAS Number 722497-30-5 66237-57-82200-85-31918-00-9
C5-Reactivity High (Unencumbered Br)Low (Cl is less reactive)High (Br present)Low (H or Cl)
Steric Bulk (C3) High (Cl adjacent to OMe)Very High (Br adjacent to OMe)Moderate (Cl adjacent to OH)High (Cl adjacent to OMe)
Primary Application Biaryl Synthesis (SGLT2) Steric Probe / SARAnti-inflammatory / AntibacterialAuxin Herbicide
LogP (Calc) ~2.9~3.0~2.4~2.2
pKa ~2.5 (Acidic)~2.4~2.8~1.9
Technical Insight: The "C5 vs. C3" Halogen Switch

The critical advantage of the Target Molecule over its regioisomer (3-Br-5-Cl) lies in the Cross-Coupling Efficiency .

  • Target (5-Br): The bromine at position 5 is sterically unencumbered, allowing for mild Suzuki couplings with aryl boronic acids to generate biaryl scaffolds common in gliflozins (SGLT2 inhibitors).

  • Regioisomer (3-Br): The bromine at position 3 is "sandwiched" between the methoxy group and the carboxyl group. This creates significant steric hindrance, requiring harsher reaction conditions (higher temp, specialized ligands like SPhos or XPhos) and often resulting in lower yields due to protodebromination.

Application Pathways & Mechanistic Logic[5]

Pathway A: Synthesis of SGLT2 Inhibitor Scaffolds

The 5-bromo motif allows this molecule to serve as the "left-hand" building block for gliflozin-type drugs (e.g., Dapagliflozin analogs). The 2-methoxy group acts as a protected phenol, which is crucial because free phenols can poison Palladium catalysts.

Pathway B: Precursor to Neuroprotective Agents (LX007 Analogs)

Research indicates that 5-bromo-3-chloro-2-hydroxybenzylamine derivatives (such as LX007) exhibit anti-inflammatory effects in microglial cells.

  • Role: The target molecule (2-methoxy acid) is the stable, lipophilic precursor.

  • Transformation: It undergoes Demethylation (BBr3) followed by Reduction (LiAlH4) to yield the active benzyl alcohol/amine pharmacophore.

Visualization: Divergent Synthetic Workflow

The following diagram illustrates how this single scaffold diverges into two distinct therapeutic classes based on the reaction sequence.

G Target 5-Bromo-3-chloro- 2-methoxybenzoic Acid (CAS 722497-30-5) Suzuki Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Target->Suzuki  Aryl Boronic Acid   Demethyl Demethylation (BBr3 / DCM) Target->Demethyl  Deprotection   Biaryl Biaryl Intermediate (SGLT2 Inhibitor Core) Suzuki->Biaryl  C-C Bond Formation   HydroxyAcid 5-Bromo-3-chloro- 2-hydroxybenzoic Acid Demethyl->HydroxyAcid Reduction Reduction (BH3 or LiAlH4) HydroxyAcid->Reduction  Func. Grp. Interconversion   BenzylAlc Benzyl Alcohol/Amine (LX007 Analog) Reduction->BenzylAlc

Figure 1: Divergent synthetic utility of the 5-bromo-3-chloro-2-methoxybenzoic acid scaffold.

Experimental Protocols

The following protocols are designed for reproducibility and scalability . They address common failure modes such as incomplete coupling or over-reduction.

Protocol 1: Regioselective Suzuki-Miyaura Coupling (C5-Arylation)

Objective: To couple the 5-Br position with a phenylboronic acid while preserving the 3-Cl and 2-OMe groups.

Reagents:

  • Substrate: 5-Bromo-3-chloro-2-methoxybenzoic acid (1.0 equiv)

  • Coupling Partner: 4-Ethylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)[1][2][3]

  • Base: K2CO3 (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen for 5 minutes. Rationale: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.

  • Solvation: Add degassed 1,4-Dioxane and aqueous K2CO3 via syringe.

  • Heating: Heat the mixture to 80°C for 6–12 hours. Note: Do not exceed 100°C to prevent potential dechlorination at the C3 position.

  • Workup: Cool to RT, dilute with EtOAc, and acidify with 1M HCl to pH 3. Extract the organic phase.

  • Purification: The product (biaryl acid) is typically purified via crystallization from Ethanol/Water or reverse-phase HPLC.

  • Validation: Check LC-MS for the M+1 peak corresponding to the biaryl product. The bromine isotope pattern (1:1) should disappear, while the chlorine pattern (3:1) remains.[4][5][6]

Protocol 2: Selective Demethylation (Synthesis of CAS 2200-85-3)

Objective: To remove the methyl ether without debrominating the ring.

Reagents:

  • Substrate: 5-Bromo-3-chloro-2-methoxybenzoic acid (1.0 equiv)

  • Reagent: BBr3 (2.5 equiv, 1M in DCM)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Cooling: Dissolve substrate in DCM and cool to -78°C . Rationale: Low temperature controls the exothermic complexation of Boron to the carbonyl oxygen.

  • Addition: Add BBr3 dropwise over 30 minutes.

  • Warming: Allow the reaction to warm to 0°C slowly and stir for 2 hours. Monitor by TLC (the hydroxy acid is significantly more polar).

  • Quench: Pour the reaction mixture onto crushed ice/water carefully.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water.

  • Critical Control Point: Avoid using HBr/Acetic acid reflux, as this harsh condition can cause migration or loss of the bromine atom.

References & Sourcing

  • ChemicalBook. (2025). Product Dossier: 3-Bromo-5-chloro-2-methoxybenzoic acid (CAS 66237-57-8) and Isomers.[1][7][2][3][8] Retrieved from

  • PubChem. (2025). Compound Summary: 5-Bromo-3-chloro-2-hydroxybenzoic acid (CAS 2200-85-3).[7][2] National Library of Medicine. Retrieved from

  • BLD Pharm. (2025).[7][2][9][8] Catalog Entry: 5-Bromo-3-chloro-2-methoxybenzoic acid (CAS 722497-30-5).[1][7][2][3][9][8][10] Retrieved from

  • Xu, Y., et al. (2018). "The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells." Inflammation, 41(2), 530-540. (Demonstrates the utility of the 5-bromo-3-chloro-2-hydroxy scaffold).

  • Zhang, Y., et al. (2022).[1][11] "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid." Thieme Connect. (Provides comparative process chemistry for SGLT2 intermediates).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Bromo-3-chloro-2-methoxybenzoic acid

As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted safely and responsibly. The proper management of chemical waste is not merely a regulatory hurdle; it is a fu...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted safely and responsibly. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of good laboratory practice and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-3-chloro-2-methoxybenzoic acid, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to protect you, your colleagues, and the environment.

Principle of Safe Disposal: Understanding the Hazard

5-Bromo-3-chloro-2-methoxybenzoic acid belongs to the class of halogenated aromatic compounds. The presence of bromine and chlorine atoms on the aromatic ring significantly influences its chemical properties and environmental fate. Halogenated organic compounds are often persistent in the environment and can exhibit toxicity.[1] Therefore, as a guiding principle, all waste containing 5-Bromo-3-chloro-2-methoxybenzoic acid must be treated as hazardous waste. [1] It should never be disposed of down the drain or in regular trash, as this can lead to contamination of water sources and harm to aquatic ecosystems.[2]

The core of a compliant disposal plan is proper segregation. Chemical waste streams must be separated to prevent dangerous reactions and to ensure they can be managed by a licensed disposal facility, which typically uses high-temperature incineration for halogenated wastes.[3]

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicological data for 5-Bromo-3-chloro-2-methoxybenzoic acid is not fully documented, the hazards can be reliably inferred from structurally similar compounds. The consistent hazard profile of related brominated and chlorinated benzoic acids indicates that this compound should be handled as a skin, eye, and respiratory irritant.[4][5]

Table 1: Summary of Expected Hazards and Required PPE

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Expected to cause skin irritation upon contact.[5][6]Gloves: Chemical-resistant gloves (e.g., nitrile). Lab Coat: A fully buttoned lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.[1]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[5][6]Eye Protection: Safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]
Respiratory Irritation May cause respiratory irritation if dust or aerosols are inhaled.[4][6]Ventilation: Always handle in a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Waste Collection and Segregation Protocol

Adherence to a systematic waste collection protocol is critical. Do not wait until an experiment is complete to plan your waste disposal.

1. Obtain the Correct Waste Container:

  • Request a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. These are often green-labeled carboys.[3]

  • Ensure the container is made of a compatible material (e.g., polyethylene) and is in good condition, with no leaks or cracks and a securely sealing lid.[7][8]

2. Label the Container Immediately:

  • Before adding any waste, affix a "Hazardous Waste" label to the container.[8]

  • Clearly write the full chemical name: "Waste 5-Bromo-3-chloro-2-methoxybenzoic acid." Do not use abbreviations.[8] If it is in a solvent, list all components and their approximate percentages.

3. Segregate at the Source:

  • Solid Waste: Collect pure or residual solid 5-Bromo-3-chloro-2-methoxybenzoic acid, along with any grossly contaminated items (e.g., weighing paper, contaminated silica gel), directly into a designated, labeled solid waste container.[8]

  • Liquid Waste: If the compound is dissolved in a solvent, this solution must be collected in the halogenated organic liquid waste container.

  • Crucial Segregation: Never mix halogenated waste with non-halogenated organic waste, aqueous waste (acids/bases), or strong oxidizing agents.[3][9] Mixing incompatible waste streams can cause violent reactions or complicate the disposal process.[8]

4. Maintain the Waste Log:

  • On the waste container's label or an accompanying log sheet, record the amount of waste added each time. This is a regulatory requirement and is essential for the disposal facility.[3]

5. Store the Waste Container Safely:

  • Keep the waste container sealed except when adding waste.[8]

  • Store it in a designated satellite accumulation area, such as a secondary containment tub within or near the fume hood where the work is performed.[7] This prevents the spread of spills.

Waste Segregation Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste containing 5-Bromo-3-chloro-2-methoxybenzoic acid.

G Figure 1: Waste Segregation Workflow Start Generate Waste: 5-Bromo-3-chloro-2- methoxybenzoic acid IsSolid Is the waste primarily solid compound or contaminated solid material? Start->IsSolid IsLiquid Is the waste a solution in an organic solvent? IsSolid->IsLiquid No SolidWaste Collect in Labeled 'Solid Halogenated Organic Waste' Container IsSolid->SolidWaste Yes IsAqueous Is the waste an aqueous solution? IsLiquid->IsAqueous No LiquidWaste Collect in Labeled 'Liquid Halogenated Organic Waste' Container IsLiquid->LiquidWaste Yes AqueousWaste Consult EHS: May require separate 'Aqueous Hazardous Waste' container. IsAqueous->AqueousWaste Yes End Store in Secondary Containment for EHS Pickup IsAqueous->End No (Unsure) SolidWaste->End LiquidWaste->End AqueousWaste->End

Caption: Decision tree for proper segregation of waste containing 5-Bromo-3-chloro-2-methoxybenzoic acid.

Spill and Emergency Procedures

Immediate and correct action is vital in the event of a spill.[1]

  • Evacuate and Alert: If the spill is large or you feel unwell, evacuate the area and alert your colleagues and supervisor.

  • Don PPE: For small, manageable spills, wear the appropriate PPE as listed in Table 1.[7]

  • Contain the Spill: Working from the outside in, absorb liquid spills with an inert material like vermiculite or sand. For solid spills, carefully sweep to avoid generating dust.[7][10]

  • Collect Contaminated Material: Place all contaminated absorbent material and cleaning supplies into a suitable, sealable container. Label it clearly as "Hazardous Waste" with the chemical name.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]

  • Seek Medical Attention:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][11]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11]

Decontamination and Disposal of Empty Containers

An "empty" container is not truly empty and must be handled correctly to prevent the release of residual chemicals.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., the solvent used in the experiment) three times.[8]

    • Crucially, the rinsate from these washes is considered hazardous waste. It must be collected and added to your "Halogenated Organic Waste" container.[8]

  • Final Wash: After the solvent rinses, wash the container with soap and water.

  • Disposal: Once decontaminated, the container can typically be disposed of in regular trash or recycled, depending on institutional policy. Deface the original label to prevent confusion.[8]

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your work advances science without compromising the well-being of your community or the environment.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Accela ChemBio Inc. (2015, September 21). SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic Acid.
  • Thermo Fisher Scientific. (2009, August 06). SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Bromo-2-chlorobenzoic acid.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • Thermo Fisher Scientific. (2009, August 06). SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: benzoic acid.
  • APEC Water. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Cole-Parmer. (2005, October 03). Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%.
  • Washington State University. (n.d.). Benzoic-Acid_2024-06-27.docx.
  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.

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Handling

Comprehensive Guide to Handling 5-Bromo-3-chloro-2-methoxybenzoic Acid: Personal Protective Equipment and Disposal

Hazard Assessment: Understanding the Risks 5-Bromo-3-chloro-2-methoxybenzoic acid is a halogenated organic compound. Based on data from similar substituted benzoic acids, the primary hazards are expected to be: Skin Irri...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

5-Bromo-3-chloro-2-methoxybenzoic acid is a halogenated organic compound. Based on data from similar substituted benzoic acids, the primary hazards are expected to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation or damage.[2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause irritation to the respiratory system.[1][2][3][4][5]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal issues.[1][6][7]

Given the presence of bromine and chlorine, this compound is classified as a halogenated organic substance, which has specific implications for waste disposal.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling 5-Bromo-3-chloro-2-methoxybenzoic acid.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles with Side Shields / Face ShieldProtects against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][8][9]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Prevents direct skin contact. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[8][9] Always inspect gloves for tears or punctures before use.
Body Laboratory CoatProtects skin and personal clothing from contamination.[8]
Respiratory Dust Mask or RespiratorUse a dust mask in well-ventilated areas to prevent inhalation of powders. In cases of poor ventilation or when generating significant dust, a respirator with a particulate filter (e.g., N95 or P100) is necessary.[8][9]

Below is a decision-making workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling 5-Bromo-3-chloro- 2-methoxybenzoic acid CheckSolid Is the compound a solid/powder? Start->CheckSolid BasePPE Minimum PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat CheckSolid->BasePPE Yes CheckVentilation Is the work area well-ventilated? BasePPE->CheckVentilation RespProtection Add Respiratory Protection: - Dust Mask (good ventilation) - Respirator (poor ventilation) CheckVentilation->RespProtection No SplashRisk Is there a risk of splashing? CheckVentilation->SplashRisk Yes RespProtection->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes FinalPPE Final PPE Configuration SplashRisk->FinalPPE No FaceShield->FinalPPE

Caption: PPE selection workflow for handling 5-Bromo-3-chloro-2-methoxybenzoic acid.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is paramount for safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][8] For procedures that may generate dust, a chemical fume hood is mandatory.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][10]

Step-by-Step Handling Protocol
  • Preparation:

    • Consult the Safety Data Sheet (SDS) for any available specific information.

    • Clearly label all containers.[10]

    • Don the appropriate PPE as outlined in the table and workflow above.

  • Weighing and Transfer:

    • Perform weighing and transfer operations in a fume hood or a designated containment area to minimize dust dispersion.

    • Use a spatula for solid transfers. Avoid creating dust clouds.

    • If the compound is to be dissolved, add the solid to the solvent slowly.

  • During the Procedure:

    • Keep all containers tightly closed when not in use.[8][10]

    • Avoid contact with skin and eyes.[7]

    • Do not eat, drink, or smoke in the laboratory area.[7][11]

  • Post-Procedure:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[8][10]

    • Clean the work area, and decontaminate any spills promptly.

Spill and Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10][12] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[4][10][12] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][10][12]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10][12] The area should then be cleaned with a suitable solvent. For large spills, evacuate the area and follow institutional emergency procedures.

Waste Disposal Plan

As a halogenated organic compound, 5-Bromo-3-chloro-2-methoxybenzoic acid requires specific disposal procedures in accordance with EPA and local regulations.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste.[13][14][15][16] This is crucial as the disposal methods and costs for these two categories differ significantly.[16]

  • Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[13][14] The label should clearly identify the contents.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[17] Do not dispose of this chemical down the drain. [14][17]

References

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Hazard Communication. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2018). MSDS of 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Northwestern University, Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

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